7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHFNSMIKVOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590192 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15084-55-6 | |
| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a halogenated derivative of the benzothiepine heterocyclic system. This class of compounds, characterized by a benzene ring fused to a seven-membered thiepine ring, has garnered significant attention in medicinal chemistry. The introduction of a bromine atom at the 7-position and a ketone functional group at the 5-position creates a versatile chemical scaffold. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and its emerging role as a key intermediate in the development of novel therapeutics.
Core Chemical Identity
IUPAC Name: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Chemical Structure:
Figure 1: Chemical structure of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Molecular Formula: C₁₀H₉BrOS[1]
Molecular Weight: 257.15 g/mol [1]
CAS Number: 15084-55-6
Synthesis and Purification
The primary route for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is through the electrophilic bromination of the parent compound, 3,4-dihydrobenzo[b]thiepin-5(2H)-one. This reaction leverages the activating effect of the fused benzene ring to direct bromination to the para-position relative to the sulfur-containing ring fusion.
Experimental Protocol: Synthesis
Objective: To synthesize 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one via bromination.
Materials:
-
3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The molar ratio of the starting material to NBS should be approximately 1:1 to favor mono-bromination.
-
Maintain the reaction mixture at a low temperature to prevent over-bromination and side reactions.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Objective: To purify the crude 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Methodology:
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of n-hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Diagram 1: General workflow for the synthesis and purification of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns indicative of substitution. Signals for the methylene protons of the thiepine ring, likely appearing as multiplets. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. A downfield signal for the carbonyl carbon. Resonances for the aliphatic carbons of the thiepine ring. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Bands corresponding to C-H stretching and bending in the aromatic and aliphatic regions. A signal for the C-Br bond. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z 257.15). The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks). |
Applications in Drug Discovery and Development
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one serves as a valuable building block in the synthesis of more complex molecules with potential pharmacological activities. The benzothiepine and related benzothiazepine scaffolds are known to exhibit a wide range of biological effects, making this intermediate particularly interesting for drug discovery.
Precursor for Neuroleptic Agents
Derivatives of benzothiepines and benzothiazepines have been investigated for their potential as antipsychotic (neuroleptic) agents. These compounds often act as antagonists at dopamine (D2, D3) and serotonin (5-HT2) receptors.[2] The 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one scaffold can be elaborated through various chemical transformations to introduce functionalities that interact with these receptors. For instance, the ketone can be a handle for introducing side chains, and the bromine atom can be replaced via cross-coupling reactions to build molecular diversity. Some pyridobenzothiazepine derivatives have shown profiles consistent with atypical antipsychotic activity.[3]
Intermediate for CNS-Active Compounds
The broader class of benzoxepines and benzothiepines, which share structural similarities, are utilized as key intermediates in the synthesis of pharmaceuticals for treating central nervous system (CNS) disorders, including antidepressants and anxiolytics.[4][5] The unique seven-membered ring imparts specific conformational properties that can be advantageous for binding to CNS targets.
Diagram 2: The role of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one as a versatile intermediate in the synthesis of potential CNS-active agents.
Safety and Handling
As with any laboratory chemical, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one should be handled with appropriate safety precautions. It is intended for research use only by trained personnel.[1] A comprehensive review of the Safety Data Sheet (SDS) is recommended before handling. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
Conclusion
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive starting point for the synthesis of novel compounds targeting the central nervous system. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable building block in their drug discovery endeavors.
References
-
J&K Scientific. 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. [Link]
-
Campiani, G., Nacci, V., Bechelli, S., Ciani, S. M., Garofalo, A., Fiorini, I., Wikström, H., de Boer, P., Liao, Y., Tepper, P. G., Cagnotto, A., & Mennini, T. (1998). New antipsychotic agents with serotonin and dopamine antagonist properties based on a pyrrolo[2,1-b][1][5]benzothiazepine structure. Journal of Medicinal Chemistry, 41(19), 3763–3772. [Link]
-
Guillaumet, G., Mignard, M., Toudic, F., Le-Borgne, M., & Renard, P. (1996). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Journal of Medicinal Chemistry, 39(26), 5133–5141. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. New antipsychotic agents with serotonin and dopamine antagonist properties based on a pyrrolo[2,1-b][1,3]benzothiazepine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document delves into its chemical properties, synthesis, reactivity, and its emerging role as a versatile building block in the design of novel therapeutics.
Core Chemical Properties and Identifiers
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a bicyclic organic compound featuring a brominated benzene ring fused to a seven-membered thiepine ring containing a ketone functional group. The presence of the bromine atom and the reactive ketone moiety makes this molecule a valuable precursor for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 15084-55-6 | [1] |
| Molecular Formula | C₁₀H₉BrOS | [1] |
| Molecular Weight | 257.151 g/mol | [1] |
| IUPAC Name | 7-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
| Canonical SMILES | C1CSC2=C(CC1=O)C=C(C=C2)Br | [2] |
Synthesis and Mechanistic Considerations
The primary synthetic route to 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves the electrophilic aromatic substitution of the parent compound, 3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Diagram of the Synthetic Pathway
Caption: General synthetic scheme for the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Experimental Protocol: Electrophilic Bromination
Objective: To introduce a bromine atom at the 7-position of the benzothiepinone core. The electron-donating nature of the sulfur atom directs the electrophilic substitution to the para position.
Materials:
-
3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if a radical mechanism is intended, though an ionic mechanism is also possible.
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one in an appropriate volume of CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Note: The choice of solvent and initiator can influence the reaction mechanism and outcome. The above protocol is a general guideline and may require optimization.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is not extensively reported in publicly available literature. However, based on its structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the carbonyl group will likely be the most downfield. The protons on the brominated ring will show splitting patterns consistent with their positions relative to the bromine and the fused ring.
-
Methylene Protons: Two or more multiplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the methylene groups of the thiepine ring. The protons alpha to the sulfur and the carbonyl group will exhibit distinct chemical shifts.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), including a carbon atom bonded to bromine which will have a characteristic chemical shift.
-
Aliphatic Carbons: Two or more signals in the aliphatic region (δ 20-50 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: A prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The expected m/z values would be around 256 and 258.
-
Fragmentation: Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the thiepine ring.
Reactivity and Applications in Drug Discovery
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly those with potential pharmacological activity.
Diagram of Reactivity and Derivatization
Caption: Key reaction pathways for the derivatization of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Role in Medicinal Chemistry
The benzothiepine scaffold is present in a number of biologically active compounds. The bromo-substituted derivative serves as a handle for introducing further diversity through various cross-coupling reactions.
-
Central Nervous System (CNS) Agents: The related benzoxepin scaffold is found in antidepressants and anxiolytics.[3] The benzothiepine core of the title compound is a key structural motif in some neuroleptic and antidepressant drugs.[4] The 7-bromo substituent allows for the synthesis of analogs with modified pharmacological profiles.
-
AMPA Receptor Modulators: Derivatives of the structurally similar 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been investigated as positive allosteric modulators of AMPA receptors, which are targets for the treatment of cognitive disorders.[5] The title compound could serve as a starting material for the synthesis of novel AMPA receptor modulators.
-
Antimicrobial and Anticancer Agents: Thiophene-containing compounds are known to exhibit antimicrobial and anticancer properties.[2] While direct studies on the title compound are limited, its derivatives could be explored for such activities.
Conclusion
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its synthesis is straightforward, and the presence of two reactive sites, the bromo substituent and the ketone, allows for a wide range of chemical modifications. Further exploration of the derivatives of this compound is warranted to uncover novel therapeutic agents.
References
-
R&D Chemicals. (n.d.). 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one. Retrieved from [Link]
- Ganesh, T., et al. (2011). Synthesis and biological evaluation of novel 1,5-benzothiazepine derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 3868-3871.
- Andersen, J., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157.
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one from 3,4-dihydrobenzo[b]thiepin-5(2H)-one
A Comprehensive Guide to the Synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a detailed exploration of the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a valuable intermediate in medicinal chemistry. The core of this transformation is the selective bromination of the precursor, 3,4-dihydrobenzo[b]thiepin-5(2H)-one. This guide delves into the underlying principles of the reaction, offers a detailed experimental protocol, and explains the rationale behind the procedural choices, ensuring a blend of theoretical understanding and practical application for scientists in the field.
Foundational Principles: Electrophilic Aromatic Substitution
The conversion of 3,4-dihydrobenzo[b]thiepin-5(2H)-one to its 7-bromo derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this fundamental organic reaction, an electrophile (in this case, a bromine cation or its equivalent) replaces a hydrogen atom on the aromatic ring. The reaction proceeds via a well-established mechanism involving the attack of the electron-rich benzene ring on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion, or sigma complex. Aromaticity is then restored by the loss of a proton.
Regioselectivity: Directing the Bromine to the 7-Position
The key to this specific synthesis is controlling the position of bromination. The starting material has two main functional groups influencing the regiochemical outcome:
-
The Thioether Group (-S-): The sulfur atom, with its lone pairs of electrons, is an ortho, para-directing group. It activates the aromatic ring towards electrophilic attack by donating electron density through resonance.
-
The Carbonyl Group (-C=O): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.
The position of substitution is determined by the interplay of these electronic effects. The thioether group directs incoming electrophiles to positions 7 (para) and 9 (ortho). The carbonyl group directs to positions 7 and 9 (meta). Since both groups direct the electrophile to the same positions, the substitution pattern is strongly reinforced. The 7-position (para to the activating thioether group) is generally favored over the 9-position due to reduced steric hindrance, leading to the desired product as the major isomer.
The Synthetic Workflow: From Precursor to Product
The bromination is typically achieved using a reliable brominating agent under controlled conditions to ensure high yield and selectivity. The most common and effective reagents for this transformation are N-Bromosuccinimide (NBS) or elemental bromine (Br₂).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis. As a self-validating system, each step includes justifications and checkpoints for monitoring progress.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 3,4-dihydrobenzo[b]thiepin-5(2H)-one | C₁₀H₁₀OS | 178.25 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Wash |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | Recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Maintaining a low temperature is critical to prevent potential side reactions, such as over-bromination or oxidation.
-
Addition of Brominating Agent: Once the solution is cooled, add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. The slight excess of NBS ensures the complete consumption of the starting material. The reaction is exothermic, and portion-wise addition helps maintain temperature control.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The reaction is considered complete when the starting material spot is no longer visible (usually within 2-4 hours).
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water. This will precipitate the crude product. Stir for 15 minutes, then collect the solid by vacuum filtration.
-
Extraction: Dissolve the crude solid in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one as a pure solid.
Field-Proven Insights & Rationale
-
Choice of NBS over Br₂: While elemental bromine can be used, NBS is often the reagent of choice for laboratory-scale synthesis. It is a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine. Furthermore, NBS provides a low, constant concentration of Br₂, which can lead to higher selectivity and fewer side products compared to the direct addition of Br₂.
-
Solvent Selection: DMSO is an effective solvent for this reaction. Alternatively, chlorinated solvents like dichloromethane or chloroform can be used. The choice of solvent can sometimes influence the regioselectivity of NBS brominations on activated aromatic rings.
-
Importance of Anhydrous Conditions: While not as critical as in radical brominations, minimizing water is good practice to prevent potential hydrolysis of NBS or side reactions.
-
Aqueous Work-up: The washing steps are crucial. The water wash removes the bulk of the DMSO and the water-soluble byproduct, succinimide. The sodium bicarbonate wash neutralizes any trace amounts of HBr that may have formed, preventing potential acid-catalyzed degradation of the product. The brine wash aids in the removal of residual water from the organic layer before the final drying step.
Conclusion
The synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a robust and reproducible process grounded in the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature and stoichiometry, and by selecting the appropriate reagents like NBS, high yields of the desired regioisomer can be achieved. This guide provides the necessary theoretical framework and practical steps to empower researchers to successfully perform this synthesis, a key step in the development of novel benzothiepine-based compounds.
References
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available at: [Link]
-
Mast, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Organic Chemistry Tutor. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Sci-Hub. (1974). Stereochemistry of the electrophilic addition of bromine to dibenzo[b,f]thiepin and its 5,5-dioxide. J. Chem. Soc., Perkin Trans. 1, 621–624. Available at: [Link]
- Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743–2747.
-
Various Authors. (2019, July 6). N-Bromosuccinimide. Available at: [Link]
An In-Depth Technical Guide to the Potential Biological Activity of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Abstract
The confluence of heterocyclic chemistry and medicinal science has consistently yielded compounds of profound therapeutic potential. Within this landscape, sulfur-containing heterocycles represent a privileged class of structures, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on a specific, yet under-explored molecule: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one . By dissecting its structural components and drawing logical parallels from established structure-activity relationship (SAR) studies of related scaffolds, we will construct a scientifically-grounded framework for investigating its potential as an anticancer, antimicrobial, and central nervous system (CNS) modulating agent. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a theoretical basis for investigation but also detailed, actionable experimental protocols to empirically validate these hypotheses.
Introduction: Deconstructing the Molecule
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a multi-functionalized heterocyclic compound. Its therapeutic potential can be hypothesized by examining its three primary structural features:
-
The Benzo[b]thiepin Core: A seven-membered thiepine ring fused to a benzene ring. This scaffold is a close relative of highly bioactive structures like benzothiazepines and benzodiazepines, known for their diverse pharmacological effects.[2][3] The presence of the sulfur atom is particularly significant, as it is a key feature in numerous approved drugs and is known to impart a range of biological properties.[4]
-
The C7-Bromine Substituent: Halogenation is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom at the 7-position can profoundly influence the molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its ability to interact with biological targets. Studies on related benzo[b]thiophene structures have shown that halogen substitution can significantly enhance antifungal activity.[5]
-
The C5-Keto Group: The carbonyl group presents a reactive site for hydrogen bonding and potential covalent interactions. It also serves as a synthetic handle for future derivatization, allowing for the systematic optimization of lead compounds.
Based on these features and extensive data on analogous structures, we can logically prioritize the investigation of this compound in three key therapeutic areas: oncology, infectious diseases, and neurology.
Area of Investigation I: Anticancer Potential
The rationale for investigating 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one as an anticancer agent is robust. Numerous heterocyclic scaffolds containing sulfur, such as thienopyrimidines and benzothiophenes, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] Furthermore, the oxygen-containing analog of our target molecule, 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, has been specifically flagged for its potential anti-cancer properties.[8]
Initial Screening: Cytotoxicity Assessment
The first critical step is to determine if the compound exhibits cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity and, by extension, cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[9]
Data Presentation: Anticipated Results
The IC₅₀ values obtained from the MTT assay should be tabulated for clear comparison across different cell lines.
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7-bromo-benzo[b]thiepin-5-one | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | ~1.5 | ~1.2 | ~2.0 |
Workflow & Mechanistic Insights
A positive result in the initial screen (i.e., a low micromolar IC₅₀) justifies a deeper investigation into the mechanism of cell death. The logical next steps are to determine if the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
Caption: Workflow for anticancer activity evaluation.
A potential mechanism for many cytotoxic agents involves the induction of apoptosis. This can be visualized as a signaling cascade culminating in cell death.
Caption: Hypothesized intrinsic apoptosis pathway.
Area of Investigation II: Antimicrobial Activity
The prevalence of antimicrobial properties in sulfur-containing heterocycles is well-documented.[10][11][12] Thiophene rings, in particular, are known to confer significant antibacterial and antifungal activities.[13] The lipophilic nature of the bromo-substituted benzene ring can further enhance the compound's ability to penetrate microbial cell membranes.
Initial Screening: Minimum Inhibitory Concentration (MIC)
The most common method to quantify antimicrobial activity is by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. This establishes the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Microorganism Panel: Select a panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Fungus: Candida albicans (ATCC 10231)
-
-
Inoculum Preparation: Grow cultures overnight and then dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (prepared from a DMSO stock) in the broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 20-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Presentation: Anticipated Results
MIC values provide a clear quantitative measure of antimicrobial potency.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 7-bromo-benzo[b]thiepin-5-one | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Reference) | ~1 | ~0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | ~2 |
Area of Investigation III: Central Nervous System (CNS) Activity
The structural analogy of the benzo[b]thiepin core to thienodiazepines and benzodiazepines provides a strong rationale for investigating potential CNS activity.[15][16] Benzodiazepines are classic positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain.[17][18] Furthermore, the oxygen analog of our target compound is used as an intermediate in the synthesis of antidepressants and anxiolytics, pointing to a potential role for this scaffold in neuropharmacology.[19]
Initial Screening: In Vitro Receptor Binding
The first step in assessing CNS activity is to determine if the compound interacts with key neurotransmitter receptors. Competitive radioligand binding assays are the gold standard for this purpose. The primary target, based on structural analogy, would be the benzodiazepine binding site on the GABA-A receptor.
-
Tissue Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue (typically cortex or cerebellum), which are rich in GABA-A receptors.
-
Assay Setup: In a reaction tube, combine the membrane preparation, a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]Flunitrazepam), and varying concentrations of the test compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: The ability of the test compound to displace the radioligand from the receptor is measured. Data is plotted to determine the Ki (inhibitory constant), which reflects the compound's binding affinity for the receptor. A lower Ki indicates higher affinity.
Workflow for CNS Investigation
A positive binding assay would be followed by functional assays and, eventually, in vivo behavioral models to determine the compound's actual effect (e.g., anxiolytic, anticonvulsant, sedative).
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Spectroscopic Blueprint of a Key Synthetic Intermediate: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzothiepine scaffolds have garnered significant attention due to their presence in a range of biologically active molecules. 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a key synthetic intermediate, offers a versatile platform for the development of more complex molecular architectures. The strategic placement of the bromine atom and the ketone functionality allows for a multitude of subsequent chemical transformations, making a thorough understanding of its spectroscopic properties essential for any researcher working with this compound.
Molecular Structure and Key Features
The structure of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is characterized by a seven-membered thiepine ring fused to a brominated benzene ring, with a carbonyl group at the 5-position. This unique combination of functional groups dictates its reactivity and its spectroscopic signature.
Caption: Molecular structure of the target compound.
Synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
The primary synthetic route to 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves the electrophilic bromination of the parent compound, 3,4-dihydrobenzo[b]thiepin-5(2H)-one. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The choice of solvent and reaction conditions is critical to ensure selective bromination at the desired 7-position of the aromatic ring and to avoid side reactions.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one in a suitable solvent, such as chloroform or carbon tetrachloride.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. A radical initiator, such as a small amount of benzoyl peroxide, can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will give rise to a complex splitting pattern due to their coupling with each other. The proton ortho to the bromine atom is expected to be the most deshielded.
-
Aliphatic Region (δ 2.5-3.5 ppm): The four protons of the two methylene groups in the thiepine ring will appear as two distinct multiplets. The protons alpha to the carbonyl group will be more deshielded than those adjacent to the sulfur atom.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-8 |
| ~7.3 | d | 1H | H-9 |
| ~3.2 | t | 2H | -CH₂-C=O |
| ~2.9 | t | 2H | -S-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon is expected to appear at a significantly downfield chemical shift.
-
Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring will give rise to six distinct signals, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Aliphatic Carbons (δ 25-45 ppm): The two methylene carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O |
| ~140 | C-S (aromatic) |
| ~135 | C-Br |
| ~132 | C-H (aromatic) |
| ~130 | C-H (aromatic) |
| ~128 | C-C=O (aromatic) |
| ~125 | C-H (aromatic) |
| ~45 | -CH₂-C=O |
| ~28 | -S-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one will be dominated by a strong absorption band corresponding to the carbonyl group.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~800 | Strong | C-Br stretch |
The position of the carbonyl stretch is indicative of the electronic environment of the ketone. Conjugation with the aromatic ring is expected to lower the stretching frequency compared to a simple aliphatic ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (257.99 g/mol for C₁₀H₉BrOS). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group is a common fragmentation pathway for ketones.
-
Loss of CO: Elimination of a neutral carbon monoxide molecule from the molecular ion is another characteristic fragmentation.
-
Loss of Br: Cleavage of the carbon-bromine bond can also occur.
-
Caption: Predicted mass spectrometry fragmentation.
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a valuable intermediate with significant potential in synthetic chemistry. A thorough understanding of its spectroscopic properties is paramount for its effective utilization. This technical guide has provided a comprehensive, albeit predictive, overview of the NMR, IR, and MS data for this compound, grounded in established spectroscopic principles and data from analogous structures. By following the detailed experimental protocols outlined herein, researchers can confidently synthesize and characterize this key building block, paving the way for the discovery of novel molecules with important applications in medicine and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one Derivatives
Abstract
The 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one core represents a compelling and strategically significant scaffold in the landscape of medicinal chemistry. Its inherent structural features—a flexible seven-membered thiepin ring fused to a brominated benzene ring—offer a rich canvas for synthetic elaboration and the exploration of diverse pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this promising heterocyclic system. By dissecting the causality behind synthetic choices and exploring the structure-activity relationships of related compounds, this guide aims to empower the rational design of novel therapeutic agents.
Introduction: The Strategic Value of the Benzothiepine Core
Heterocyclic compounds form the bedrock of modern pharmacology, with nitrogen and sulfur-containing rings being particularly prominent in a vast array of approved drugs. The benzo[b]thiepin-5(2H)-one moiety, a seven-membered sulfur-containing heterocycle fused to a benzene ring, has garnered significant attention for its conformational flexibility, which allows for dynamic interactions with a variety of biological targets. The introduction of a bromine atom at the 7-position not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further diversification through cross-coupling reactions and nucleophilic substitutions.[1]
Derivatives of the broader benzothiazepine and benzothiepine class have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroleptic properties. This guide will focus specifically on the 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one core, elucidating its synthetic accessibility and potential as a foundational building block for the development of next-generation therapeutics.
Synthetic Strategies: Accessing the Core and its Analogs
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one core is readily prepared from its non-brominated precursor, 3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Electrophilic Bromination of the Benzothiepinone Core
The most direct route to the title compound involves the electrophilic bromination of the parent benzothiepinone. This reaction leverages the activating effect of the thioether and the steric and electronic directing effects of the fused ring system.
Protocol 1: Synthesis of 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one [1]
-
Reactants: 3,4-dihydrobenzo[b]thiepin-5(2H)-one, N-Bromosuccinimide (NBS) or Bromine (Br₂).
-
Solvent: Dimethyl sulfoxide (DMSO) or other suitable inert solvent.
-
Procedure:
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one in the chosen solvent.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add a stoichiometric amount of the brominating agent (NBS or Br₂).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if using Br₂).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
-
Causality of Experimental Choices:
-
The use of a brominating agent like NBS is often preferred over liquid bromine for its ease of handling and selectivity.
-
Conducting the reaction at low temperatures minimizes the formation of poly-brominated byproducts.
-
The choice of solvent is critical; DMSO can facilitate the reaction, but other inert solvents like dichloromethane can also be employed depending on the specific conditions.
Synthesis of a Complex Derivative: A Case Study
The true potential of the 7-bromo scaffold is realized in its derivatization. A notable example is the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][2]thiazepin-4(5H)-one, which showcases a multi-step synthesis to construct a more complex and potentially more biologically active molecule.
Synthetic Workflow for a Complex Benzothiazepine Derivative
Caption: A conceptual workflow for exploring the SAR of the core scaffold.
Future Directions:
-
Systematic Derivatization: A focused effort to synthesize a library of derivatives with modifications at the C2, C3, and C5 positions is warranted. The ketone at C5 is a prime target for reduction to an alcohol or conversion to an amine via reductive amination, opening up new chemical space.
-
Cross-Coupling Reactions: The bromine atom at the 7-position is an ideal handle for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, and amino substituents.
-
Biological Screening: A comprehensive biological screening of these novel derivatives against a panel of cancer cell lines, microbial strains, and key enzymes and receptors is crucial to unlock the full therapeutic potential of this scaffold.
Conclusion
The 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one scaffold stands as a versatile and promising platform in medicinal chemistry. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an attractive starting point for the design of novel therapeutic agents. While the full biological potential of its derivatives is still being explored, the demonstrated activities of related benzothiepine and benzothiazepine compounds provide a strong rationale for its further investigation. This guide serves as a foundational resource to stimulate and inform future research into this exciting area of drug discovery.
References
-
Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Available from: [Link].
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b]t[1][2]hiazepin-4(5H)-one - ResearchGate. Available from: [Link].
-
Synthesis and Biological Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed. Available from: [Link].
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The Strategic Role of Bromine in Modulating the Biological Activity of Benzothiepinones
An In-depth Technical Guide:
Abstract
Benzothiepinones, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. A key strategy in the optimization of these scaffolds is the introduction of halogen atoms, with bromine being a particularly effective modulator of therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of bromine in shaping the biological profile of benzothiepinone derivatives. We will dissect the causal relationships between bromine's physicochemical properties and its impact on anticancer and antimicrobial activities, supported by mechanistic insights and structure-activity relationship (SAR) studies. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of brominated benzothiepinones, intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance this promising class of compounds.
Introduction: The Benzothiepinone Scaffold and the Power of Halogenation
The benzothiepinone core, characterized by a benzene ring fused to a seven-membered thiepine ring containing a ketone group, represents a "privileged structure" in drug discovery. Derivatives of this and related scaffolds, such as benzothiazepines and benzothiazinones, have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3]
In the quest to refine lead compounds, medicinal chemists frequently employ halogenation as a tool to modulate pharmacokinetic and pharmacodynamic properties. Bromine, in particular, offers a unique combination of characteristics:
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine or fluorine, allowing for the formation of strong halogen bonds which can be critical for target protein binding.[4]
-
Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.
-
Metabolic Stability: Bromine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the electronic distribution within the aromatic system, altering the reactivity and binding affinity of the molecule.
This guide will elucidate how these fundamental properties of bromine are strategically leveraged to enhance the biological efficacy of benzothiepinones.
The Influence of Bromine on the Biological Activities of Benzothiepinones
The incorporation of bromine into the benzothiepinone scaffold can profoundly enhance its therapeutic potential across different disease areas. This enhancement is not merely an additive effect but a synergistic interplay between the core structure and the unique properties of the halogen.
Anticancer Activity
A recurring theme in the study of heterocyclic compounds is the potentiation of anticancer activity upon bromination.[5][6][7] For benzothiepinone precursors like chalcones, brominated derivatives have shown significantly stronger cytotoxic effects against various cancer cell lines compared to their non-halogenated parent compounds.[6] This increased potency is often attributed to several factors:
-
Induction of Reactive Oxygen Species (ROS): Brominated compounds have been shown to induce higher levels of ROS within cancer cells.[5][6] This oxidative stress can trigger apoptotic pathways, leading to programmed cell death.
-
Enhanced Target Affinity: The physicochemical properties of bromine can lead to improved binding interactions with key oncogenic proteins, such as tyrosine kinases or enzymes involved in cell cycle regulation.[2]
-
Improved Cellular Uptake: Increased lipophilicity can facilitate the passage of the compound across the cancer cell membrane, leading to higher intracellular concentrations.
The table below summarizes representative data from studies on related brominated heterocyclic compounds, illustrating the typical enhancement of anticancer activity.
| Compound Class | Parent Compound IC₅₀ (µM) | Brominated Derivative IC₅₀ (µM) | Cancer Cell Line | Reference |
| Chalcone Derivative | >100 | 3.57 - 5.61 | MGC803 (Gastric) | [6] |
| Quinoline Derivative | >100 | 15.0 | HT29 (Colon) | [7] |
| Acetophenone Derivative | >100 | <10 | MCF7 (Breast) | [5] |
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromination has emerged as a viable strategy to boost the antimicrobial effects of various molecular scaffolds.[8][9][10][11] Studies on brominated chalcones and related pyrazine-based compounds have demonstrated significant activity against Gram-positive bacteria, including resistant strains like MRSA.[4][10]
The mechanisms underlying this enhanced activity include:
-
Disruption of Bacterial Membranes: The increased lipophilicity of brominated compounds can facilitate their insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
Inhibition of Key Enzymes: Brominated molecules can act as potent inhibitors of essential bacterial enzymes.
-
Efflux Pump Inhibition: Some brominated derivatives can inhibit bacterial efflux pumps, the machinery that bacteria use to expel antibiotics. This can restore the efficacy of existing antibiotics when used in combination.[8]
Mechanistic Insights: A Physicochemical Perspective
To fully appreciate the role of bromine, we must understand how its inherent properties translate into biological function. The strategic placement of a bromine atom can fundamentally alter a molecule's interaction with its biological environment.
Caption: Physicochemical properties of bromine influencing biological activity.
-
Halogen Bonding: This is a non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target. This directional interaction can significantly enhance binding affinity and selectivity.
-
Lipophilicity and Hydrophobic Interactions: Bromine's contribution to a molecule's octanol-water partition coefficient (logP) is substantial. This increased lipophilicity promotes hydrophobic interactions within the target's binding pocket and improves the molecule's ability to cross biological membranes, a critical step for reaching intracellular targets.
-
Steric and Conformational Effects: The size of the bromine atom can induce specific conformations in the molecule, pre-organizing it for optimal binding. It can also serve as a "steric shield," preventing unwanted metabolic reactions at adjacent positions, thus prolonging the compound's duration of action.
Experimental Protocols
The following protocols are provided as a robust framework for the synthesis and evaluation of brominated benzothiepinones. These methods are based on established procedures in organic and medicinal chemistry.[3][12][13][14]
Synthesis of Brominated Benzothiepinones
This synthesis is presented as a two-step process: the creation of a brominated chalcone intermediate, followed by a cyclization reaction to form the target benzothiepinone.
Caption: General workflow for synthesis and evaluation.
Step 1: Synthesis of Brominated Chalcone Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted bromo-acetophenone and 1.1 equivalents of an appropriate aromatic aldehyde in ethanol.
-
Catalysis: Cool the mixture in an ice bath and add a catalytic amount of aqueous sodium hydroxide (10-20%) dropwise while stirring. Causality: The basic catalyst deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde carbonyl in a Claisen-Schmidt condensation.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the pure brominated chalcone. Characterize using NMR and Mass Spectrometry.
Step 2: Synthesis of Brominated Benzothiepinone
-
Reactant Preparation: In a suitable solvent such as dry methanol, dissolve 1.0 equivalent of the brominated chalcone synthesized in Step 1 and 1.2 equivalents of 2-aminothiophenol.[12]
-
Catalysis: Add a catalytic amount of a base, such as piperidine. Causality: Piperidine facilitates both the initial Michael addition of the thiophenol to the α,β-unsaturated ketone of the chalcone and the subsequent intramolecular cyclization and dehydration to form the seven-membered thiepine ring.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Isolation: After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum and add cold diethyl ether to induce precipitation.
-
Purification: Collect the solid by filtration and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final brominated benzothiepinone. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[2][5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized brominated benzothiepinones in DMSO and then dilute further in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The strategic incorporation of bromine into the benzothiepinone scaffold is a powerful and validated approach for enhancing biological activity. Bromine's unique physicochemical properties—its size, lipophilicity, and ability to form halogen bonds—provide a versatile toolkit for modulating target affinity, cellular uptake, and metabolic stability. The evidence strongly suggests that brominated benzothiepinones are a promising class of compounds, particularly in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Positional Isomerism: Systematically exploring how the position of the bromine atom on the benzothiepinone rings affects activity to refine SAR models.
-
Poly-bromination: Investigating the effects of introducing multiple bromine atoms.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the most potent brominated derivatives.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
By continuing to explore the nuanced role of bromine, the scientific community can unlock the full therapeutic potential of the benzothiepinone scaffold.
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Synthesis and Biological Evaluation of Novel Benzothiazepines As Potential Antifungal, Anti-Tubercular and Cytotoxic Agents. ResearchGate. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. PubMed. [Link]
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Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers. [Link]
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Antibacterial activities of a new brominated diterpene from Borneon Laurencia spp. PubMed. [Link]
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Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. [Link]
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Making Bromovanillin: A Precursor To Substituted Benzaldehydes. YouTube. [Link]
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A Technical Guide to the Synthesis of Brominated Benzothiepinones: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of synthetic strategies for obtaining brominated benzothiepinones. Benzothiepinones, characterized by a benzene ring fused to a seven-membered thiepine ring containing a ketone, are significant scaffolds in medicinal chemistry. The introduction of bromine atoms can modulate their pharmacological properties, making their targeted synthesis a key objective for developing new therapeutic agents. This document outlines the core chemical principles, proven experimental protocols, and critical considerations for achieving these target molecules.
Section 1: Strategic Approaches to Synthesis
The synthesis of brominated benzothiepinones can be broadly categorized into two primary strategic approaches:
-
Post-Cyclization Bromination: This common strategy involves the initial synthesis of the core benzothiepinone scaffold followed by the selective introduction of bromine atoms onto the pre-formed ring system. This approach is advantageous when the parent benzothiepinone is readily accessible.
-
Pre-Cyclization Bromination: This method utilizes brominated precursors that are then used to construct the seven-membered thiepinone ring. This is often the preferred route when specific bromine substitution patterns are required that are not easily achieved through direct bromination or when the parent scaffold is sensitive to brominating conditions.
The choice between these strategies is dictated by the availability of starting materials, the desired regioselectivity of bromination, and the stability of intermediates.
Caption: Overview of the two primary synthetic strategies.
Section 2: Post-Cyclization Bromination Protocols
Once the benzothiepinone core is synthesized, bromination can be targeted to two distinct positions: the aromatic benzene ring via electrophilic aromatic substitution, or the carbon atom alpha to the ketone via an enol or enolate intermediate.
Electrophilic Aromatic Bromination
This is the most common method for introducing bromine onto the benzene portion of the molecule. The regioselectivity is governed by the existing substituents on the ring, primarily the electron-donating thioether linkage and the electron-withdrawing ketone.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for its milder nature, ease of handling, and ability to provide a low, steady concentration of electrophilic bromine, which can minimize side reactions.[1][2] Using Br₂ often requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile (Br⁺).[3]
-
Solvent: Acetonitrile or acetic acid are common solvents. Acetic acid can also act as a protic acid catalyst, facilitating the reaction.[1] For reactions with Br₂, chlorinated solvents like dichloromethane (CH₂Cl₂) are often used.
-
Temperature: Reactions are typically run at temperatures ranging from 0 °C to room temperature to control selectivity and prevent over-bromination.[1]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol: Aromatic Bromination with NBS
-
Preparation: Dissolve the starting benzothiepinone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) to the solution in one portion.[1]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding water (20 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the brominated product.[1]
Alpha-Bromination of the Ketone
Halogenation at the α-carbon of a ketone proceeds through an enol or enolate intermediate.[4][5] This reaction is typically performed under acidic conditions to generate the enol, which then acts as the nucleophile.[5]
Causality Behind Experimental Choices:
-
Conditions: Acidic conditions (e.g., using acetic acid as the solvent) are generally preferred to promote the formation of the enol intermediate.[5] In acidic media, the reaction tends to be self-limiting, and monobromination is favored because the introduced bromine atom is electron-withdrawing, which deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation.[4]
-
Reagent: Elemental bromine (Br₂) in acetic acid is a classic and effective reagent system for this transformation.[5]
Experimental Protocol: α-Bromination with Br₂ in Acetic Acid
-
Preparation: Dissolve the benzothiepinone (1.0 mmol) in glacial acetic acid (10 mL) in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.0 mmol, 51 µL) in glacial acetic acid (2 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates completion.
-
Workup: Pour the reaction mixture into a flask containing a cold, saturated aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Section 3: Pre-Cyclization Bromination and Ring Formation
This strategy involves building the benzothiepinone ring from precursors that already contain the desired bromine atom(s). This is particularly useful for accessing isomers that are difficult to obtain via direct bromination. A common retrosynthetic approach involves the cyclization of a brominated aryl thioether bearing a carboxylic acid or a related functional group on the side chain.
Key Cyclization Reactions:
-
Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is a powerful method for forming the seven-membered ring. A brominated thiophenyl alkanoic acid can be converted to its acid chloride and then cyclized using a Lewis acid like AlCl₃.
-
Other Cyclization Methods: Alternative strategies might involve ring-closing metathesis or other modern synthetic methods, depending on the specific substitution pattern of the target molecule.[6]
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
-
Acid Chloride Formation: To a solution of the brominated thiophenyl-propanoic acid (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours.
-
Cyclization: Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.5 mmol) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude brominated benzothiepinone by column chromatography.
Section 4: Data Summary and Considerations
The success of any synthetic route depends on careful control of reaction parameters. The following table summarizes key variables and expected outcomes for the bromination of a generic benzothiepinone scaffold.
| Method | Reagent(s) | Solvent | Typical Position of Bromination | Key Considerations |
| Electrophilic Aromatic Substitution | NBS | Acetonitrile | Aromatic Ring (para to thioether) | Mild conditions, good for sensitive substrates.[1] |
| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | CH₂Cl₂ | Aromatic Ring (para to thioether) | Highly reactive, risk of polybromination. |
| α-Bromination | Br₂ | Acetic Acid | Alpha to Ketone | Acid-catalyzed enol formation is key.[5] |
| Intramolecular Cyclization | Oxalyl Chloride, then AlCl₃ | CH₂Cl₂ | N/A (Pre-brominated) | Requires synthesis of the linear precursor. |
Regioselectivity: The position of bromination on the aromatic ring is directed by the activating thioether and deactivating carbonyl group. In fused heterocyclic systems, predicting the exact outcome can be complex, and theoretical calculations are sometimes used to predict positional selectivity.[1][7] Experimental verification is always necessary.
References
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Wengryniuk, S.E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-5. Available at: [Link]
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Nógrádi, M., Ollis, W. D., & Sutherland, I. O. (1974). Stereochemistry of the electrophilic addition of bromine to dibenzo[b,f]thiepin and its 5,5-dioxide. J. Chem. Soc., Perkin Trans. 1, 0, 621–624. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
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Core. (n.d.). Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions. Retrieved from [Link]
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YouTube. (2023). Electrophilic Aromatic Substitution- Bromination. Available at: [Link]
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AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
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Frontiers. (n.d.). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Regioselective Synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one using N-Bromosuccinimide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a key intermediate in medicinal chemistry and drug discovery.[1][2][3] The protocol details the electrophilic aromatic substitution of 3,4-dihydrobenzo[b]thiepin-5(2H)-one using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. We delve into the mechanistic rationale, step-by-step experimental procedures, purification, characterization, and critical safety considerations to ensure a reliable and reproducible outcome for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The benzothiepine scaffold is a privileged heterocyclic motif present in a variety of pharmacologically active compounds.[4][5] Functionalization of this core structure is crucial for modulating biological activity. The title compound, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, serves as a versatile building block, with the bromine atom providing a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions, and the ketone functionality allowing for a wide range of derivatizations.[1]
The chosen synthetic strategy is an electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry.[6][7] While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination. N-Bromosuccinimide (NBS) offers a superior alternative, acting as a solid, easy-to-handle source of electrophilic bromine.[8][9] It provides a low, steady concentration of the brominating species, enhancing selectivity and minimizing side product formation.[9]
The reaction proceeds via the attack of the electron-rich aromatic ring of the benzothiepinone substrate on the electrophilic bromine generated from NBS. The regioselectivity, favoring substitution at the C-7 position, is governed by the directing effects of the substituents on the benzene ring. The thioether linkage is an ortho-, para-director, activating these positions. Conversely, the carbonyl group is a deactivating, meta-directing group. The powerful activating, para-directing effect of the sulfur atom dominates, directing the incoming electrophile to the C-7 position, which is para to the sulfur.
Experimental Protocol: Synthesis Workflow
The overall workflow for the synthesis is depicted below, outlining the major stages from reaction setup to final product characterization.
Caption: Workflow for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Materials and Methods
Reagents and Equipment
-
Reagents: 3,4-Dihydrobenzo[b]thiepin-5(2H)-one (≥97%), N-Bromosuccinimide (NBS) (≥98%, recrystallized if necessary), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel (230-400 mesh), and TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, column chromatography setup, and standard laboratory glassware.
Quantitative Data: Reagent Stoichiometry
This table is based on a representative 10.0 mmol scale. Adjust quantities as needed.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| 3,4-Dihydrobenzo[b]thiepin-5(2H)-one | 178.25 | 10.0 | 1.0 | 1.78 g |
| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.05 | 1.87 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Expert Insight: A slight excess (1.05 eq) of NBS is used to ensure complete consumption of the starting material. Using a larger excess can increase the risk of di-brominated side products. The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent moisture, which can consume NBS.
Step-by-Step Synthesis Protocol
1. Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.78 g, 10.0 mmol).
-
Fit one neck of the flask with a rubber septum and the other with a reflux condenser. Establish an inert atmosphere by flushing the system with nitrogen or argon.
-
Add anhydrous dichloromethane (50 mL) via syringe to dissolve the starting material.
-
Cool the flask to 0 °C using an ice-water bath.
2. Bromination:
-
In a separate vial, weigh N-Bromosuccinimide (1.87 g, 10.5 mmol).
-
Add the NBS to the cooled, stirring solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition of NBS at 0 °C is crucial for controlling the reaction exotherm and maintaining regioselectivity. A rapid increase in temperature can lead to undesired side reactions.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the starting material, the reaction mixture, and a co-spot on the TLC plate.
-
The reaction is complete when the starting material spot (higher Rf) is fully consumed and a new, lower Rf spot corresponding to the product is dominant.
4. Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine and NBS. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts like HBr), and 20 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
5. Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to afford 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one as a white to off-white solid. Alternative: If the crude product is of high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
6. Characterization:
-
Yield: Calculate the percentage yield. Typical yields range from 75-85%.
-
Melting Point: Determine the melting point and compare it to literature values.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The aromatic region of the ¹H NMR spectrum is diagnostic for confirming the C-7 substitution pattern.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (257.15 g/mol ) and the characteristic isotopic pattern of a monobrominated compound.[1]
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): NBS is an irritant to the eyes, respiratory system, and skin. It is also light-sensitive. Handle in a well-ventilated fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations involving DCM must be performed in a fume hood.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE). Dispose of chemical waste according to institutional guidelines.
References
-
Bentham Science Publishers. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Available from: [Link]
-
Research Square. Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Available from: [Link]
-
Royal Society of Chemistry. One-pot synthesis of diaroyl benzothiepine-1,1-dioxides. Available from: [Link]
-
PubMed. Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
-
YouTube. electrophilic aromatic bromination with N-bromosuccinimide. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
-
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrmst.com [ijsrmst.com]
- 5. One-pot synthesis of diaroyl benzothiepine-1,1-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Isolation of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one from a crude reaction mixture. This compound is a valuable synthetic intermediate in medicinal chemistry and organic synthesis, often used in the construction of complex sulfur-containing heterocycles.[1] The primary challenge in its purification lies in the separation from the non-brominated starting material, 3,4-dihydrobenzo[b]thiepin-5(2H)-one, and potential di-brominated byproducts, which possess very similar polarities. This guide details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step protocol for automated flash column chromatography on silica gel.
Introduction and Principle of Separation
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (MW: 257.15 g/mol , Formula: C₁₀H₉BrOS) is typically synthesized via electrophilic bromination of its non-brominated precursor.[1] The resulting crude product is a mixture that requires robust purification to be suitable for subsequent synthetic steps.
Column chromatography is the technique of choice for this separation. The methodology leverages the differential partitioning of the mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase. The stationary phase, silica gel, is rich in surface silanol groups (Si-OH), which are polar and can form hydrogen bonds or dipole-dipole interactions with analytes.
The key functional groups on our target molecule that dictate its retention are the ketone carbonyl group (C=O) and the bromine atom. The ketone group is moderately polar and will interact with the silica surface. The bromine atom, while electronegative, contributes less to the overall polarity than the ketone, but its presence slightly increases the molecule's overall polarizability and molecular weight compared to the starting material. Therefore, the brominated product is expected to be slightly more retained on the silica column than the non-brominated starting material. The separation strategy is to employ a mobile phase of sufficiently low polarity to allow the less polar impurities (including the starting material) to elute first, followed by the desired product.
Essential Pre-Purification: TLC for Method Development
Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This rapid and material-sparing technique allows for the visualization of the separation and the determination of the ideal mobile phase composition. The goal is to find a solvent system where the desired product has a Retention Factor (Rƒ) value between 0.2 and 0.4, ensuring good separation from impurities and a reasonable elution time from the column.
Protocol for TLC Method Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). In separate vials, prepare solutions of the starting material (if available) and the crude product.
-
Spot the TLC Plate: Using a capillary tube, spot the prepared solutions onto a silica gel TLC plate, approximately 1 cm from the bottom.
-
Develop the Plate: Place the spotted plate in a developing chamber containing a pre-equilibrated mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Test Solvent Systems: Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate (v/v), and gradually increase the proportion of the polar solvent.[3] Based on the chemistry of aromatic ketones, solvent systems ranging from 9:1 to 7:1 Hexane:Ethyl Acetate are promising starting points.[2][4]
-
Visualize and Calculate Rƒ: After the solvent front has traveled up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots and calculate the Rƒ value for each.
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization Goal: Adjust the solvent ratio until the spot corresponding to the product has an Rƒ of ~0.3, with clear separation from the starting material spot (which should have a higher Rƒ) and any more polar byproducts (which will have a lower Rƒ).
Protocol: Flash Column Chromatography
This protocol assumes the use of a standard glass column for flash chromatography, where air pressure is used to accelerate solvent flow.
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase: Optimized Hexane/Ethyl Acetate mixture determined by TLC.
-
Apparatus: Glass chromatography column, flasks for fraction collection, compressed air source, rotary evaporator.
-
Crude Product: The unpurified reaction mixture.
Step-by-Step Purification Procedure
-
Column Preparation (Slurry Packing):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand to create an even base.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[5][6] A general rule is to use ~50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[5]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed silica bed in the column, creating a thin, even layer.
-
Gently add a protective layer of sand (~1 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.
-
Apply gentle pressure using a compressed air line to achieve a steady flow rate (e.g., 5-10 mL/min).[6]
-
Begin collecting the eluent in numbered test tubes or flasks (e.g., 10-20 mL fractions).[6]
-
Start eluting with the optimized solvent system from the TLC analysis (isocratic elution). If the separation is difficult, a shallow gradient (slowly increasing the percentage of ethyl acetate) can be employed.
-
Monitor the elution process by collecting small spots from each fraction onto a TLC plate.
-
-
Analysis and Isolation:
-
Develop the monitoring TLC plates to identify which fractions contain the pure product.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
-
Data Summary and Visualization
The following table summarizes the key parameters for this purification protocol.
| Parameter | Recommended Value/Specification | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard polarity adsorbent for effective separation of moderately polar ketones. |
| TLC Mobile Phase | Start with 95:5 Hexane:Ethyl Acetate (v/v) | Allows for rapid optimization to achieve target Rƒ. |
| Target Rƒ (TLC) | 0.2 - 0.4 | Provides the best balance between separation and reasonable elution time on the column. |
| Column Mobile Phase | Hexane:Ethyl Acetate (e.g., 85:15 v/v) | System optimized from TLC results to achieve separation of components. |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution for compounds with moderate solubility. |
| Elution Mode | Isocratic or Shallow Gradient | Isocratic is simpler; a shallow gradient may be needed if polarities are very close. |
| Detection | UV light (254 nm) for TLC | The aromatic nature of the compound allows for easy visualization. |
Purification Workflow Diagram
Caption: Workflow for the purification of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Troubleshooting
-
Poor Separation (Co-elution): If the product and starting material do not separate well, try a less polar solvent system (e.g., Hexane:Dichloromethane or Hexane:Toluene) or a shallower solvent gradient during elution.
-
Band Tailing: This can be caused by overloading the column or the compound interacting too strongly with acidic sites on the silica. Adding a very small amount (~0.1%) of triethylamine to the mobile phase can sometimes mitigate this, but should be used with caution as it can affect acid-sensitive compounds.
-
Product Does Not Elute: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) until the product begins to elute.
References
-
Taylor & Francis Online. DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. Available at: [Link]
-
Thomson Instrument Company. Alcohols / Amino Alcohols / Ketones. Available at: [Link]
-
University of California, Irvine. How to run column chromatography. Available at: [Link]
- Google Patents. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Physics Forums. Column Chromatography ketone/silica. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. tandfonline.com [tandfonline.com]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Abstract
This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. Benzothiepinones are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Accurate structural confirmation and purity assessment are critical for advancing research and development involving these scaffolds. This document outlines optimized protocols for sample preparation, data acquisition, and an in-depth analysis of the spectral data, establishing a reliable methodology for the characterization of this and structurally related compounds.
Introduction
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic ketone containing a seven-membered thiepin ring fused to a brominated benzene ring. The precise arrangement of protons and carbons, influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the conformational flexibility of the thiepin ring, creates a distinct NMR fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete atomic connectivity map can be constructed.
This guide is designed for researchers, chemists, and quality control analysts, providing both the theoretical basis and practical steps for a robust spectral analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the standard IUPAC numbering for the benzo[b]thiepin-5-one core is used.
Caption: IUPAC numbering of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol for Sample Preparation
-
Material Weighing: Accurately weigh approximately 5-10 mg of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: The use of deuterated solvents typically obviates the need for a separate internal standard, as modern spectrometers can lock onto the deuterium signal. However, for precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.
Protocol for NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 (or equivalent) | zgpg30 (proton-decoupled) |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-2 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-2048 |
| Transmitter Frequency Offset | Centered on the spectrum | Centered on the spectrum |
Spectral Analysis and Interpretation
The chemical structure contains three distinct regions: a disubstituted aromatic ring and two different aliphatic chains within the thiepin ring, plus a carbonyl group.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by signals in both the aromatic (~7.0-8.0 ppm) and aliphatic (~2.0-3.5 ppm) regions.
Table 1: Predicted ¹H NMR Data for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.8-7.9 | d | 1H | ~2.0-2.5 Hz | H-6 | Proximity to the deshielding carbonyl group (C=O) and ortho-coupling to H-8. |
| ~7.5-7.6 | dd | 1H | J = ~8.5, ~2.5 Hz | H-8 | Meta-coupling to H-6 and ortho-coupling to H-9. |
| ~7.2-7.3 | d | 1H | ~8.0-8.5 Hz | H-9 | Ortho-coupling to H-8. |
| ~3.1-3.2 | t | 2H | ~6.0-7.0 Hz | H-4 | Adjacent to the deshielding C=O group and coupled to H-3. |
| ~3.0-3.1 | t | 2H | ~5.5-6.5 Hz | H-2 | Adjacent to the sulfur atom and coupled to H-3. |
| ~2.2-2.3 | p (quintet) | 2H | ~6.0-7.0 Hz | H-3 | Coupled to both H-2 and H-4, appearing as a pseudo-quintet. |
-
Aromatic Protons (H-6, H-8, H-9): The proton H-6 is expected furthest downfield due to the anisotropic deshielding effect of the adjacent carbonyl group. It appears as a doublet due to meta-coupling with H-8. The H-8 proton shows a doublet of doublets, coupling to both H-9 (ortho) and H-6 (meta). The H-9 proton appears as a doublet from ortho-coupling to H-8.
-
Aliphatic Protons (H-2, H-3, H-4): The two methylene groups adjacent to the carbonyl (C-4) and the sulfur atom (C-2) are expected to be triplets, following the n+1 rule. The central methylene group (C-3) is coupled to four neighboring protons (two at C-2 and two at C-4) and is therefore expected to appear as a quintet (or pentet).
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-200 | C-5 | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~140-145 | C-5a | Quaternary aromatic carbon adjacent to the carbonyl and fused to the thiepin ring. |
| ~135-140 | C-9a | Quaternary aromatic carbon adjacent to the sulfur atom. |
| ~133-136 | C-8 | Aromatic CH carbon. |
| ~130-133 | C-6 | Aromatic CH carbon. |
| ~128-130 | C-9 | Aromatic CH carbon. |
| ~120-125 | C-7 | Aromatic carbon directly bonded to bromine; signal intensity may be reduced. |
| ~40-45 | C-4 | Aliphatic carbon adjacent to the carbonyl group. |
| ~30-35 | C-2 | Aliphatic carbon adjacent to the sulfur atom. |
| ~25-30 | C-3 | Aliphatic carbon shielded by its position between two other methylene groups. |
Workflow for Structural Verification
A systematic workflow ensures that all spectral data are used cohesively for a confident structural assignment. This process represents a self-validating system where data from multiple experiments must be consistent.
Caption: Workflow for NMR-based structural elucidation and validation.
Trustworthiness through Cross-Validation: The cornerstone of this analytical protocol is the use of two-dimensional (2D) NMR experiments to build a self-validating dataset.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a COSY spectrum would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, unequivocally confirming the aliphatic chain sequence. It would also show correlations between H-8 and H-9, and H-8 and H-6 in the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. An HSQC spectrum would show a cross-peak between the proton signal at ~3.1-3.2 ppm and the carbon signal at ~40-45 ppm, definitively assigning both to the C-4 position. This provides an incorruptible link between the ¹H and ¹³C datasets.
Conclusion
This application note details a comprehensive methodology for the ¹H and ¹³C NMR analysis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. By following the outlined protocols for sample preparation, data acquisition, and systematic interpretation—critically reinforced by 2D NMR for cross-validation—researchers can achieve unambiguous structural confirmation and characterization. The presented spectral predictions and rationale serve as a robust reference for scientists working with this compound and other related benzothiepinone derivatives, ensuring high confidence in their molecular structures for applications in drug discovery and materials science.
References
-
MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
University of Sheffield. Bromine NMR. Available at: [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
-
ResearchGate. (2018). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]
- The Royal
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Abstract
This application note provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. As a compound of interest in medicinal chemistry and drug development, understanding its mass spectrometric behavior is crucial for its identification and structural characterization. In the absence of published spectra for this specific molecule, this guide synthesizes established fragmentation principles for bromoaromatic compounds, cyclic thioethers, and ketones to propose a detailed fragmentation pathway. This document serves as a practical guide for researchers, scientists, and drug development professionals in interpreting the mass spectrum of this and structurally related compounds.
Introduction
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic compound featuring a benzothiepin core structure. The presence of a bromine atom, a thioether linkage within a seven-membered ring, and a ketone functional group bestows upon it a unique chemical reactivity and a complex mass spectrometric fragmentation behavior. Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation, providing a "fingerprint" spectrum that is invaluable for structural assignment. This note will outline the expected fragmentation pathways under EI-MS conditions.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is C₁₀H₉BrOS, with a calculated molecular weight of approximately 257.15 g/mol .[1] A key characteristic of the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2][3] Consequently, the molecular ion (M⁺˙) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This M/M+2 pattern is a definitive indicator for the presence of a single bromine atom in the ion.[4]
-
M⁺˙ peak: m/z 256 (containing ⁷⁹Br)
-
(M+2)⁺˙ peak: m/z 258 (containing ⁸¹Br)
Proposed Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation processes are expected to be initiated at the thioether linkage, the carbonyl group, and through rearrangements involving the seven-membered ring.
Alpha-Cleavage adjacent to the Thioether
The sulfur atom in the thioether linkage can stabilize an adjacent radical, making α-cleavage a favorable fragmentation pathway.[5] Cleavage of the C-S bond can occur in two ways, leading to ring opening.
Fragmentation driven by the Carbonyl Group
The ketone functionality will strongly influence the fragmentation pattern.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (C4-C5 bond) can lead to the loss of a neutral C₃H₅ radical or related fragments, though this is often less favorable in cyclic systems without rearrangement. A more likely α-cleavage is the loss of CO (m/z 28), a common fragmentation for cyclic ketones.[6]
-
McLafferty Rearrangement: For a McLafferty rearrangement to occur, a γ-hydrogen must be accessible to the carbonyl oxygen.[7][8] In this rigid cyclic structure, a classical McLafferty rearrangement is sterically hindered.
Retro-Diels-Alder (RDA) Type Fragmentation
Cyclic systems can undergo RDA reactions, leading to the cleavage of two bonds in the ring and the formation of a neutral molecule and a radical cation. For the benzothiepinone ring, this could involve the cleavage of the thioether and an adjacent C-C bond.
Benzylic Cleavage and Aromatic Ring Fragmentation
The aromatic ring provides stability to the molecular ion. Fragmentation of the aromatic portion itself is less likely, but cleavage at the benzylic position (the C-S bond attached to the aromatic ring) is a plausible pathway. The brominated benzene ring can also lead to characteristic fragments, such as the bromophenyl cation.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Caption: Proposed EI-MS fragmentation pathway for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Summary of Expected Key Fragment Ions
The following table summarizes the major fragment ions anticipated in the EI mass spectrum of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Structure/Origin |
| 256/258 | C₁₀H₉BrOS⁺˙ | Molecular Ion (M⁺˙) |
| 228/230 | C₉H₉BrS⁺˙ | Loss of carbon monoxide (-CO) from the molecular ion. |
| 228/230 | C₈H₅BrOS⁺˙ | Loss of ethylene (-C₂H₄) via retro-Diels-Alder type cleavage. |
| 201/203 | C₇H₄BrS⁺˙ | Resulting from cleavage of the C4-C5 and C2-S bonds. |
| 177 | C₁₀H₉OS⁺ | Loss of the bromine radical (-Br). The absence of the isotopic pattern for this fragment confirms the loss of bromine. |
| 155/157 | C₆H₄Br⁺ | Bromophenyl cation, a common fragment for brominated aromatic compounds.[4] |
Experimental Protocol for Mass Spectrometry Analysis
This section provides a general protocol for acquiring the mass spectrum of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
6.1. Sample Preparation
-
Solvent Selection: Choose a volatile organic solvent in which the compound is soluble, such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to source contamination and spectral distortion.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
6.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.
-
Scan Speed: At least 2 scans/second to obtain good data quality across the chromatographic peak.
-
6.3. Data Analysis
-
Identify the Molecular Ion: Locate the pair of peaks at the high m/z end of the spectrum with a ~1:1 intensity ratio and a 2 m/z separation. This will be the M⁺˙ and (M+2)⁺˙ ions.
-
Analyze Isotopic Patterns: Examine the isotopic patterns of major fragment ions. The presence of the 1:1 doublet will indicate fragments that have retained the bromine atom.
-
Propose Fragment Structures: Correlate the observed m/z values with the predicted fragmentation pathways outlined in this note. Calculate the mass differences between the molecular ion and fragment ions to identify neutral losses.
-
Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library for tentative identification.
Conclusion
The mass spectrometry fragmentation pattern of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is predicted to be rich in structural information. The characteristic M/M+2 isotopic pattern of the molecular ion provides a clear indication of the presence of bromine. The fragmentation is expected to be dominated by the loss of small neutral molecules such as CO and C₂H₄, as well as cleavages influenced by the thioether and carbonyl functionalities. This application note provides a robust framework for the interpretation of the mass spectrum of this compound and serves as a valuable resource for its unambiguous identification in complex matrices.
References
-
Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
El-Haddad, J. F., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Retrieved from [Link]
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000. Retrieved from [Link]
-
Musker, W. K., et al. (n.d.). Formation of cyclic disulfide cation radicals in the electron impact induced fragmentation of mesocyclic dithioethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Nicholson, J. K., et al. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Retrieved from [Link]
-
Du, D., & Wu, H. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][4][9]thiazepin-4(5H)-one. ResearchGate. Retrieved from [Link]
-
R&D Chemicals. (n.d.). 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one. Retrieved from [Link]
-
Cui, Y., et al. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. scribd.com [scribd.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Tyrosinase Inhibition Assay Using 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Abstract
Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2][3] Its inhibition is a primary focus for the development of therapeutics for hyperpigmentation disorders and is of significant interest to the cosmetic and food industries for preventing enzymatic browning.[1][4][5] This document provides a comprehensive, step-by-step protocol for assessing the inhibitory potential of a novel compound, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, against mushroom tyrosinase. The assay is based on the spectrophotometric measurement of the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome.[2] This protocol is designed for a 96-well microplate format, enabling efficient screening and characterization of potential tyrosinase inhibitors.
Principle of the Assay
The tyrosinase inhibition assay is a robust colorimetric method for quantifying enzyme activity. Tyrosinase catalyzes the oxidation of the substrate L-DOPA to dopaquinone.[2][6] Dopaquinone is highly unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a stable, colored compound with a maximum absorbance around 475 nm.[2][7][8] The rate of dopachrome formation is directly proportional to the activity of the tyrosinase enzyme.[7] By introducing an inhibitor, such as 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, the rate of this reaction is reduced. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.
Expertise & Experience: The "Why" Behind the Method
The choice of mushroom tyrosinase is based on its commercial availability, high activity, and well-characterized properties, making it a standard model for initial inhibitor screening.[7] L-DOPA is used as the substrate for the diphenolase activity of the enzyme, which is the second step in the melanin pathway.[1] This reaction is typically faster and less complex to monitor than the initial hydroxylation of L-tyrosine (monophenolase activity). The assay is performed in a phosphate buffer at pH 6.8, which provides optimal conditions for mushroom tyrosinase stability and activity.[2]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Comments |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 | Lyophilized powder, ≥1000 units/mg solid. Store at -20°C. |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | D9628 | Store at 2-8°C, protected from light. |
| 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one | BenchChem | 1956324-61-0 | Test compound. Store as per manufacturer's instructions. |
| Kojic Acid | Sigma-Aldrich | K3125 | Positive control inhibitor. Store at room temperature. |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Any major supplier | - | For buffer preparation. |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Any major supplier | - | For buffer preparation. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Any major supplier | - | Solvent for test compound and positive control. |
| 96-well Flat-Bottom Microplates | Any major supplier | - | UV-transparent plates are recommended. |
| Deionized Water (ddH₂O) | In-house | - | High purity (18.2 MΩ·cm). |
Preparation of Solutions
Expertise & Experience: Always prepare enzyme and substrate solutions fresh on the day of the experiment to ensure optimal activity and prevent degradation. L-DOPA is particularly susceptible to auto-oxidation, which can lead to high background absorbance.
-
50 mM Phosphate Buffer (pH 6.8):
-
Prepare stock solutions of 50 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 50 mM Sodium Phosphate Dibasic (Na₂HPO₄).[2]
-
To prepare 1 L, dissolve 6.9 g of NaH₂PO₄·H₂O in ~900 mL of ddH₂O. In a separate beaker, dissolve 7.1 g of Na₂HPO₄ in ~900 mL of ddH₂O.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter. Adjust to pH 6.8 by adding the appropriate stock solution.[9][10]
-
Bring the final volume to 1 L with ddH₂O. This buffer can be stored at 4°C for up to one week.
-
-
Mushroom Tyrosinase Stock Solution (1000 units/mL):
-
On the day of the assay, weigh out the required amount of mushroom tyrosinase powder.
-
Dissolve in ice-cold 50 mM Phosphate Buffer (pH 6.8) to a final concentration of 1000 units/mL.[2]
-
Gently mix by inversion. Do not vortex, as this can denature the enzyme. Keep this solution on ice at all times.
-
-
L-DOPA Substrate Solution (10 mM):
-
Immediately before use, dissolve L-DOPA powder in 50 mM Phosphate Buffer (pH 6.8) to a final concentration of 10 mM.[2]
-
Protect the solution from light to prevent auto-oxidation.
-
-
Test Compound Stock Solution (e.g., 10 mM):
-
Dissolve 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one in DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions from this stock solution in DMSO to achieve a range of concentrations for testing.
-
-
Positive Control Stock Solution (Kojic Acid, 10 mM):
Experimental Workflow Diagram
Caption: Step-by-step workflow for the tyrosinase inhibitor screening assay.
Assay Protocol (96-Well Plate)
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of critical controls:
-
Negative Control (100% Activity): Contains the enzyme, substrate, and the vehicle (DMSO), but no inhibitor. This well establishes the baseline maximum reaction rate.
-
Positive Control: Contains a known tyrosinase inhibitor (kojic acid). This validates that the assay can detect inhibition and provides a benchmark for comparing the potency of the test compound.[4]
-
Blank: Contains all components except the enzyme. This is crucial for subtracting the background signal that may arise from the non-enzymatic auto-oxidation of L-DOPA.
Plate Setup and Procedure
-
Prepare the Plate Layout: Design the plate map to include blanks, negative controls, positive controls, and a range of concentrations for the test compound (7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one). It is recommended to perform all measurements in triplicate.
-
Reagent Addition: Add the components to the wells of the 96-well plate in the following order.
| Well Type | Phosphate Buffer (µL) | Inhibitor/DMSO (µL) | Tyrosinase (1000 U/mL) (µL) | L-DOPA (10 mM) (µL) | Total Volume (µL) |
| Blank | 160 | 20 (DMSO) | 0 | 20 | 200 |
| Negative Control | 140 | 20 (DMSO) | 20 | 20 | 200 |
| Positive Control | 140 | 20 (Kojic Acid) | 20 | 20 | 200 |
| Test Compound | 140 | 20 (Test Cmpd) | 20 | 20 | 200 |
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[8]
-
Initiate the Reaction: Add 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells to start the reaction.[2]
-
Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm. Take kinetic readings every 60 seconds for 15-20 minutes.[2]
Data Analysis
-
Calculate the Rate of Reaction (V):
-
For each well, plot absorbance (Y-axis) versus time (X-axis).
-
Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the initial reaction velocity (V).
-
Subtract the reaction rate of the blank from all other wells to correct for non-enzymatic L-DOPA oxidation.
-
-
Calculate Percentage Inhibition:
-
Use the following formula to calculate the percentage of tyrosinase inhibition for each inhibitor concentration:[2] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the average reaction rate of the negative control wells (DMSO only).
-
V_inhibitor is the reaction rate in the presence of the test compound or positive control.
-
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][13]
-
Plot the percentage inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (like GraphPad Prism) to determine the IC₅₀ value.[14][15]
-
Expected Results
The data below is hypothetical and serves as an example for calculating the IC₅₀ value for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
| Concentration (µM) | Log(Concentration) | % Inhibition |
| 0.1 | -1.00 | 8.5 |
| 1 | 0.00 | 25.1 |
| 5 | 0.70 | 48.9 |
| 10 | 1.00 | 65.3 |
| 50 | 1.70 | 89.7 |
| 100 | 2.00 | 95.2 |
By plotting this data and using non-linear regression, one could determine the precise IC₅₀ value, which in this hypothetical case would be approximately 5.1 µM. A lower IC₅₀ value indicates a more potent inhibitor.
References
-
An Updated Review of Tyrosinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]
-
Kinetic characterisation of the reaction mechanism of mushroom tyrosinase on tyramine/dopamine and L-tyrosine methyl esther/L-dopa methyl esther. (n.d.). PubMed. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Cost-Effective Production of L-DOPA by Tyrosinase-Immobilized Polyhydroxyalkanoate Nanogranules in Engineered Halomonas bluephagenesis TD01. (2021). MDPI. [Link]
-
Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
-
Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (n.d.). SciSpace. [Link]
-
Phosphate Buffer pH 6.8, Mixed. (n.d.). British Pharmacopoeia. [Link]
-
Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (n.d.). NIH. [Link]
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. (2013). ResearchGate. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. (2021). PMC - NIH. [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. [Link]
-
How to prepare phosphate buffer |pH 6.5 | pH 6.8 | pH 7.4 |pH 7.5 |. (2019). YouTube. [Link]
-
How to prepare 50mM Phosphate buffer of pH 6.8?. (2018). InfoBiochem. [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). NIH. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]
-
How to Prepare 20 mM Potassium Phosphate Buffer pH 6.8?. (2016). ResearchGate. [Link]
-
Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. (n.d.). J-STAGE. [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). PMC - NIH. [Link]
-
Tyrosinase Enzyme Video. (2015). YouTube. [Link]
-
Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. (n.d.). RSC Publishing. [Link]
-
"Synthesis and Evaluation of Novel Tyrosinase Inhibitors" by Virginia Bailey. (n.d.). Digital Commons @ University of Georgia. [Link]
-
Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. (2011). PubMed. [Link]
-
Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors | Request PDF. (2025). ResearchGate. [Link]
-
7 Bromo 3,4 Dihydro 1H Benzo[B]Azepin 5(2H) One. (n.d.). Cenmed Enterprises. [Link]
-
Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (2025). MDPI. [Link]
Sources
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "Synthesis and Evaluation of Novel Tyrosinase Inhibitors" by Virginia Bailey [scholarship.rollins.edu]
- 4. scispace.com [scispace.com]
- 5. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phosphate Buffer pH 6.8, Mixed [drugfuture.com]
- 10. youtube.com [youtube.com]
- 11. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one on Cancer Cell Lines using MTT and XTT Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiepin Derivative
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzothiepin derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant cytotoxic effects against cancer cell lines.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cell viability and cytotoxic potential of a specific analogue, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one , using two robust and widely accepted colorimetric assays: the MTT and XTT assays.
While direct cytotoxic data for this specific compound is not yet extensively published, related benzothiepin and benzoxepin structures have shown tumor-specific cytotoxic action, suggesting the potential medicinal efficacy of this compound class.[1] For instance, studies on similar compounds have demonstrated the induction of DNA fragmentation in oral tumor cell lines.[1] Therefore, the protocols detailed herein are presented as a rigorous framework for the initial characterization of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one's anticancer activity.
This guide is designed with scientific integrity at its core, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible data.
Part 1: The Principle of Tetrazolium Salt-Based Cell Viability Assays
Both the MTT and XTT assays are foundational methods for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of these assays hinges on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.
The MTT Assay: A Measure of Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that primarily assesses mitochondrial function.[1] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable, metabolically active cells.
The XTT Assay: A Water-Soluble Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the formazan product of XTT reduction is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step. The reduction of XTT to its orange formazan derivative is also dependent on cellular metabolic activity and is thought to occur at the cell surface via trans-plasma membrane electron transport. The sensitivity of the XTT assay is significantly enhanced by the inclusion of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS).
Part 2: Experimental Workflow and Protocols
A successful cell viability study requires careful planning and execution. The following diagram illustrates the general workflow for assessing the cytotoxicity of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Caption: General experimental workflow for cytotoxicity testing.
Materials and Reagents
-
Test Compound: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5 fetal lung fibroblasts) to assess selectivity.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
MTT Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
-
XTT Assay Reagents:
-
Commercially available XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent/PMS)
-
-
Other Materials: 96-well flat-bottom sterile cell culture plates, multichannel pipettes, sterile pipette tips, CO2 incubator (37°C, 5% CO2), microplate reader.
Protocol for MTT Assay
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
Step 1: Cell Seeding
-
Culture the selected cancer cell lines to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer and assess viability with the Trypan Blue exclusion method. Viability should be >95%.
-
Dilute the cell suspension to the optimal seeding density. This needs to be determined for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "cell-free" control wells containing 100 µL of medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.
Step 2: Compound Treatment
-
Prepare a stock solution of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (e.g., 10 mM) in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in a complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include "untreated" or "vehicle" control wells that receive the medium with the same final concentration of DMSO as the highest compound concentration wells (typically ≤ 0.5%).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay Procedure
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
Step 4: Data Acquisition
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Protocol for XTT Assay
The XTT assay offers a more streamlined workflow.
Step 1 & 2: Cell Seeding and Compound Treatment
-
Follow Steps 1 and 2 from the MTT protocol.
Step 3: XTT Assay Procedure
-
Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
After the compound incubation period, add 50 µL of the prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Gently shake the plate to ensure a homogenous distribution of the color.
Step 4: Data Acquisition
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is typically used.
Part 3: Data Analysis and Interpretation
-
Background Correction: Subtract the average absorbance of the "cell-free" wells from all other absorbance readings.
-
Calculate Percent Viability: The percent viability for each treatment concentration is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and time points.
| Cell Line | Incubation Time (hours) | IC50 (µM) of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one |
| MCF-7 | 24 | [Example Value] |
| 48 | [Example Value] | |
| 72 | [Example Value] | |
| A549 | 24 | [Example Value] |
| 48 | [Example Value] | |
| 72 | [Example Value] | |
| MRC-5 | 48 | [Example Value] |
Part 4: Causality and Troubleshooting
Understanding the "why" behind each step is key to robust assay development.
Caption: Troubleshooting guide for MTT and XTT assays.
Key Considerations for Scientific Integrity:
-
Cell Seeding Density: It is critical to ensure that cells are in the logarithmic growth phase throughout the experiment. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.
-
Compound Interference: Some compounds can directly reduce MTT or XTT, or interfere with the absorbance reading due to their color. It is essential to run controls containing the compound in cell-free medium to check for such interference.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).
-
MTT vs. XTT: The choice between MTT and XTT can depend on the cell line and compound. XTT is generally more sensitive and convenient but can be more susceptible to interference from reducing agents in the medium.
By following these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately determine the cytotoxic profile of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, paving the way for further investigation into its potential as a novel anticancer therapeutic.
References
-
Asiri, A. M., & Khan, S. A. (2010). Cytotoxic activity of benzothiepins against human oral tumor cell lines. Anticancer Research, 30(7), 2629-32. Retrieved from [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. Retrieved from [Link]
-
Roche. (n.d.). Cell Proliferation Kit II (XTT). Retrieved from [Link]
-
SciSpace. (2023). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
Sources
preparing stock solutions of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one for in vitro assays
Topic: Strategic Preparation of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one Stock Solutions for High-Fidelity In Vitro Assays
Introduction: The Imperative of Precision in Pre-clinical Research
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic compound featuring a benzothiepin core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as versatile intermediates for the synthesis of novel therapeutic candidates.[1][2] The journey from a synthesized powder to meaningful biological data is paved with critical procedural steps, the most fundamental of which is the preparation of an accurate and stable stock solution.
Inaccurate concentration, degradation of the compound, or solvent-induced artifacts can invalidate entire experimental sets, leading to misinterpretation of a compound's potency, efficacy, or toxicity.[3] This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one stock solutions, ensuring the generation of reproducible and trustworthy data in downstream in vitro assays.
Compound Characterization and Solvent Selection Rationale
A thorough understanding of the compound's physicochemical properties is the foundation of a robust protocol.[3]
Physicochemical Properties
The key identifiers and properties for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrOS | [1][4] |
| Molecular Weight | 257.15 g/mol | [1][4] |
| CAS Number | 15084-55-6 | [4] |
| Appearance | Typically a solid powder (visual inspection required) | N/A |
The Causality of Solvent Choice
The choice of solvent is a critical decision point dictated by the compound's solubility and its compatibility with the biological assay system.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Expertise & Experience: DMSO is the solvent of choice for the initial stock solution of most non-polar to moderately polar small molecules in drug discovery libraries.[5][6] Its high dissolving power is essential for creating concentrated stocks (e.g., 10-50 mM), which minimizes the volume of solvent introduced into the final assay.
-
Trustworthiness: While highly effective, DMSO can be cytotoxic at final assay concentrations exceeding 0.5-1%.[3] Therefore, the protocol must be designed to ensure the final DMSO concentration in the cell culture or reaction buffer is well below this toxic threshold and is kept consistent across all experimental and control groups.
-
-
Alternative Solvents:
-
Ethanol (EtOH): Can be used for many organic compounds.[3] However, its volatility is higher than DMSO, requiring careful handling to prevent concentration changes due to evaporation.
-
Methanol (MeOH): While an effective solvent, it is generally more toxic to cells than DMSO or ethanol and is more volatile.[7][8]
-
The following diagram illustrates the decision-making process for solvent selection.
Caption: Decision tree for selecting an appropriate solvent.
Safety and Handling: A Non-negotiable Prerequisite
While a specific Safety Data Sheet (SDS) for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one must be consulted, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation.[9][10]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[11]
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation.[9]
-
Spill Management: Keep appropriate spill containment materials readily available.
-
Disposal: Dispose of waste according to institutional and local regulations.[9]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.
Materials and Equipment
-
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (solid powder)
-
Anhydrous, high-purity DMSO (Biotechnology Grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P1000, P200)
-
Sterile, amber glass vials with Teflon-lined screw caps[12]
-
Sterile, polypropylene microcentrifuge tubes for aliquots
-
Vortex mixer
-
Sonicator bath (optional)
Step 1: Pre-Preparation and Calculation
Causality: Bringing reagents to room temperature before opening prevents atmospheric water condensation onto the hygroscopic DMSO and the compound, which would lead to inaccurate weighing and potential compound instability.[3][12]
-
Allow the vial of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and the bottle of DMSO to equilibrate to room temperature for at least 30 minutes.
-
Calculate the mass of the compound required. The fundamental formula is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) [3][13]
-
Worked Example (for 1 mL of 10 mM stock):
-
Mass (mg) = 0.010 mol/L × 0.001 L × 257.15 g/mol × 1000 mg/g
-
Mass (mg) = 2.57 mg
-
-
Step 2: Weighing and Dissolution
Trustworthiness: This procedure is designed as a self-validating system. Directly dissolving a pre-weighed amount in the final vial minimizes transfer loss, which is a common source of error.
-
Place a sterile, amber glass vial on the analytical balance and tare the balance.
-
Carefully weigh the calculated mass (e.g., 2.57 mg) of the compound directly into the vial. Record the exact mass weighed.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial (e.g., 1 mL for the mass calculated above).
-
Secure the cap tightly and vortex the vial for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be observed.
-
Expert Tip: If dissolution is slow, briefly sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating, which could degrade the compound.
Step 3: Aliquoting and Storage (The Key to Long-Term Reproducibility)
Causality: Repeated freeze-thaw cycles are a primary cause of compound degradation and solvent evaporation, leading to a gradual increase in the stock solution's effective concentration.[14] Creating single-use aliquots mitigates this risk entirely.
-
Immediately after dissolution, dispense the stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled polypropylene tubes.
-
Labeling is Critical: Each aliquot must be labeled with:
-
Compound Name (e.g., 7-bromo-thiepinone)
-
Concentration (10 mM)
-
Solvent (DMSO)
-
Date of Preparation
-
Lot Number (if applicable)[11]
-
-
Storage: Store the aliquots in a freezer at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) .[14] Protect from light.
The following workflow diagram provides a visual summary of the protocol.
Caption: Workflow for preparing a 10 mM stock solution.
Preparation of Working Solutions for Assays
Working solutions are prepared by diluting the concentrated stock immediately before use.
-
Remove a single aliquot of the stock solution from the freezer and thaw it completely at room temperature.
-
Briefly vortex the thawed aliquot to ensure homogeneity.
-
Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the final desired concentration. Use the dilution formula C₁V₁ = C₂V₂ , where:[13]
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Final desired concentration in the assay (e.g., 10 µM)
-
V₂ = Final volume of the working solution
-
-
Trustworthiness Check: Always prepare a vehicle control using the same final concentration of DMSO (or other solvent) as your highest concentration test condition to account for any solvent-specific effects on the assay.
References
-
R&D Chemicals. (n.d.). 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one. Retrieved from [Link]
-
Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]
-
ResearchGate. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
-
Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
-
UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
IBCh RAS. (n.d.). Laboratory of chemistry of heterocyclic compounds. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Laboratory of chemistry of heterocyclic compounds - IBCh RAS [ibch.ru]
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- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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development of novel anticancer agents from 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
An Application Guide for the Development of Novel Anticancer Agents from 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel anticancer agents derived from the 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one scaffold. This guide emphasizes the rationale behind experimental choices, provides detailed protocols for execution, and outlines a systematic workflow for identifying and characterizing promising lead compounds.
Introduction: The Therapeutic Potential of the Benzo[b]thiepin Scaffold
Heterocyclic compounds are cornerstones of medicinal chemistry, with the benzo[b]thiepin nucleus being a "privileged structure" due to its presence in a variety of biologically active compounds.[1] The seven-membered sulfur-containing ring fused to a benzene ring provides a three-dimensional architecture that is amenable to functionalization and can interact with a diverse range of biological targets. The introduction of a bromine atom at the 7-position not only serves as a handle for further synthetic modifications but can also enhance potency through halogen bonding or by altering the electronic properties of the molecule.
Studies on related benzothiepin and benzoxepin structures have demonstrated significant cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma and promyelocytic leukemia.[2] The mechanisms often involve the induction of apoptosis and DNA fragmentation.[2] Analogs have been shown to inhibit cancer cell proliferation by inducing G2/M cell cycle arrest and inhibiting critical signaling pathways like NF-kB.[3] This guide, therefore, leverages the 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one core as a versatile starting point for the development of a new generation of targeted anticancer agents.
Synthesis of the Core Scaffold and Derivative Library
The successful development of novel agents begins with the robust synthesis of the starting material and a strategically designed library of derivatives. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for generating a library of novel anticancer agents.
Protocol: Synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
This protocol describes the selective bromination of the parent ketone to yield the core scaffold.
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ability to provide a low, steady concentration of bromine, which favors selective aromatic substitution over other potential side reactions. Acetic acid serves as a suitable solvent that can activate the aromatic ring for electrophilic substitution.
Materials:
-
3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.[3]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The CAS number for this compound is 15084-55-6.[4]
Protocol: Synthesis of C7-Aryl Derivatives via Suzuki Coupling
This protocol provides a method for installing diverse aryl groups at the 7-position, a common strategy for exploring structure-activity relationships (SAR).[5]
Rationale: The Suzuki coupling is a versatile and robust palladium-catalyzed cross-coupling reaction that allows for the formation of C-C bonds between the aryl bromide and a wide variety of commercially available boronic acids. This enables rapid diversification of the scaffold.
Materials:
-
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, the desired arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting derivative via flash column chromatography.
-
Characterization: Confirm the structure of the new derivative by NMR and Mass Spectrometry.
In Vitro Anticancer Screening Cascade
A tiered approach is essential for efficiently identifying the most promising compounds from the synthesized library.[6] The workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies for the most active "hits."
Caption: A tiered workflow for anticancer drug screening and lead identification.
Protocol: Tier 1 - MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard first-pass screen for cytotoxicity.
Rationale: The MTT assay is a colorimetric assay that is rapid, sensitive, and suitable for high-throughput screening. It provides a quantitative measure (IC₅₀) of a compound's potency in inhibiting cell growth.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Non-cancerous human cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,500-5,000 cells/well and allow them to adhere for 24 hours.[7]
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Include a "no-cell" blank control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Screening Results
Results should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
| Compound ID | Structure Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. HaCaT (Normal) | Selectivity Index (SI) |
| Parent | 7-Bromo | >50 | >50 | >50 | >50 | - |
| Cpd-1 | 7-(4-fluorophenyl) | 7.2 | 9.8 | 12.1 | >50 | >6.9 |
| Cpd-2 | 7-(pyridin-3-yl) | 2.9 | 4.1 | 5.5 | 45.2 | 15.6 |
| Doxorubicin | (Positive Control) | 4.3 | 3.8 | 5.1 | 1.2 | ~0.3 |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI is desirable. |
Protocol: Tier 2 - Apoptosis Induction via Annexin V/PI Staining
This assay differentiates between healthy, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the hit compounds.
Rationale: Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the detection of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.
Materials:
-
Hit compounds identified from Tier 1 screening
-
Cancer cell line of interest (e.g., MCF-7)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A significant increase in the Annexin V+ populations indicates apoptosis induction.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the screening cascade is crucial for building a robust SAR. This iterative process is fundamental to modern drug discovery.[5][8]
Analysis:
-
Effect of C7-substituent: Compare the IC₅₀ values of compounds with different aryl groups at the 7-position. Do electron-withdrawing or electron-donating groups enhance activity? Is a specific substitution pattern (ortho, meta, para) on the aryl ring favored?
-
Role of the Ketone: Compare the activity of the parent ketone with derivatives where the ketone has been reduced to an alcohol or converted to an olefin. Is the carbonyl group essential for activity?
-
Correlation with Mechanism: Do compounds that induce high levels of apoptosis share common structural features?
This analysis informs the design of a second-generation library of compounds with predicted improvements in potency, selectivity, and mechanistic profile.
Caption: The iterative cycle of lead optimization in drug discovery.
References
-
R&D Chemicals. 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one. [Link]
-
Sakagami, H., et al. (2002). Effects of Anticancer Drugs, Metals and Antioxidants on Cytotoxic Activity of benzothiepins/benzoxepins. PubMed. [Link]
-
National Center for Biotechnology Information. Development of Anticancer Agents from Plant-Derived Sesquiterpene Lactones. [Link]
-
PubChem. 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione. [Link]
-
Safe, S., et al. (2010). Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs. PMC - NIH. [Link]
-
MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
-
ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][9]thiazepin-4(5 H )-one. [Link]
-
Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]
-
Chemical Reviews Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]
-
ResearchGate. The structures of some anticancer agents viz. Lonchocarpin (1), Derricin (2) and E7010 (3). [Link]
-
Connect Journals. Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. [Link]
-
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]
-
Der Pharma Chemica. 1, 5-Benzothiazepine: As Potential Biologically Active Agent. [Link]
-
MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]
-
Connect Journals. Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. [Link]
-
ResearchGate. Mechanisms of Anticancer Drugs. [Link]
-
Der Pharma Chemica. (PDF) 1, 5-BENZOTHIAZEPINE: AS POTENTIAL BIOLOGICALLY ACTIVE AGENT. [Link]
-
Schwartsmann, G., et al. (1988). The main steps in the development of anticancer agents. PubMed. [Link]
-
Molbase. Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. [Link]
-
ResearchGate. Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. [Link]
-
MDPI. New Anticancer Agents: Design, Synthesis and Evaluation. [Link]
-
National Center for Biotechnology Information. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]
-
MDPI. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
National Center for Biotechnology Information. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]
-
ResearchGate. Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2][9]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. [Link]
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- 4. rdchemicals.com [rdchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. The main steps in the development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [cymitquimica.com]
common side products in the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this reaction, minimize side product formation, and maximize the yield of your target molecule, 4-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the α-bromination of this cyclic ketone. The advice provided is based on established principles of ketone halogenation chemistry.[1]
Q1: My post-reaction analysis (TLC, LC-MS) shows multiple major spots/peaks. What are they, and how can I avoid them?
A1: The presence of multiple products indicates that side reactions are competing with the desired α-bromination at the C-4 position. The most common culprits are over-bromination, electrophilic aromatic substitution, and elimination.
Likely Side Products:
-
4,4-Dibromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one: Results from the addition of a second bromine atom at the α-carbon.
-
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one: Arises from electrophilic bromination of the electron-rich aromatic ring.[2]
-
Benzo[b]thiepin-5(2H)-one: An α,β-unsaturated ketone formed by the elimination of HBr from the desired product, often triggered by heat or basic conditions during workup.[3][4]
Troubleshooting Strategy:
-
Control Stoichiometry: Use of a large excess of the brominating agent is a primary cause of over-bromination.[5] Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise to a cooled solution of the ketone to maintain a low instantaneous concentration and prevent localized excess.
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0–10 °C) to disfavor the higher activation energy pathways of aromatic bromination and reduce the rate of potential elimination reactions.[6]
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective reagent than elemental bromine (Br₂) for α-bromination and can help suppress aromatic substitution.[5][7] Using a catalyst like ammonium acetate with NBS can further improve selectivity and yield under mild conditions.[5][8]
Q2: The yield of my desired 4-bromo product is consistently low, even though the starting material is fully consumed.
A2: Low yield with complete consumption of starting material strongly suggests that the reaction conditions are favoring the formation of one or more side products or that the desired product is degrading.
Causality and Solutions:
-
Mechanism: The reaction proceeds via an acid-catalyzed enol intermediate.[3][9] The rate-determining step is often the formation of this enol, not the reaction with the halogen.[10][11] If conditions are too harsh (e.g., high temperature, strong acid), subsequent reactions of the desired α-bromo ketone can become significant.
-
Elimination Pathway: The primary cause of yield loss is often the dehydrobromination of the 4-bromo product to form the conjugated and thermodynamically stable α,β-unsaturated ketone.[4][12] This is especially problematic if the reaction is heated or if basic reagents are used during the aqueous workup.
-
Solution: Ensure the workup is performed under neutral or slightly acidic conditions. Avoid using strong bases like sodium hydroxide for quenching. A wash with cold, dilute sodium bisulfite to destroy excess bromine, followed by a water wash, is recommended.
-
-
Aromatic Bromination Dominance: If your main isolated product is a brominated isomer where the bromine is on the benzene ring, your conditions are favoring electrophilic aromatic substitution.
Q3: I am observing the formation of HBr gas. Is this normal, and does it affect the reaction?
A3: Yes, the formation of HBr is an intrinsic part of the reaction mechanism when using Br₂ as the brominating agent.[6] The overall reaction is a substitution of an α-hydrogen for a bromine atom, with the hydrogen and the second bromine atom being released as HBr.
Impact on the Reaction:
-
Autocatalysis: The HBr produced can further catalyze the enolization of the starting ketone, potentially increasing the reaction rate.
-
Side Reactions: An increasing concentration of HBr can, under certain conditions, promote side reactions. While acidic conditions are necessary, an excessively acidic environment can sometimes lead to undesired pathways.
-
Practical Considerations: HBr is a corrosive and toxic gas. The reaction must be performed in a well-ventilated fume hood. A gas trap (e.g., a tube leading to a beaker containing a sodium hydroxide solution) is recommended to neutralize the evolving HBr.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism for the α-bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one?
The reaction is a classic acid-catalyzed α-halogenation of a ketone.[13] It involves three key steps:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by an acid catalyst (e.g., acetic acid, HBr). This makes the α-protons at the C-4 position more acidic. A weak base (like the solvent or another ketone molecule) removes an α-proton to form the key nucleophilic intermediate: the enol.[3][7]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine source (e.g., Br₂ or NBS). This step forms the new C-Br bond at the α-position.[9]
-
Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final 4-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one product.
dot digraph "Alpha-Bromination Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} ondot Caption: Acid-catalyzed α-bromination mechanism workflow.
FAQ 2: Which reaction conditions are optimal for selective mono-bromination at the C-4 position?
For this specific substrate, achieving high selectivity requires balancing the reactivity of the α-position against the aromatic ring. Based on established protocols for cyclic ketones, the following conditions are recommended.[5][8]
| Parameter | Recommended Condition | Rationale / Causality |
| Brominating Agent | N-Bromosuccinimide (NBS) | More selective than Br₂. Reduces the risk of aromatic bromination and over-bromination.[5] |
| Solvent | Diethyl Ether (Et₂O) or Acetic Acid | Et₂O at room temperature with an NH₄OAc catalyst has shown high yields for cyclic ketones.[5] Acetic acid is a classic solvent that also acts as the acid catalyst.[6] |
| Catalyst | Ammonium Acetate (NH₄OAc, ~10 mol%) | When using NBS in a non-acidic solvent like Et₂O, this neutral catalyst promotes the reaction efficiently under mild conditions, improving selectivity.[5] |
| Temperature | 0 - 25 °C | Low to ambient temperature minimizes energy-intensive side reactions like aromatic substitution and subsequent elimination.[6] |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | A slight excess ensures full conversion of the starting material without significantly increasing the rate of dibromination.[5] |
FAQ 3: How can I distinguish the desired product from the main side products using analytical techniques?
Distinguishing between the isomers and byproducts is critical. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.
-
Mass Spectrometry (MS):
-
Desired Product & Aromatic Isomer: Will have the same mass. Bromine has two major isotopes (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br), so you will see a characteristic M and M+2 pattern with roughly equal intensity.
-
Dibromo Product: Will have a mass corresponding to the addition of two bromine atoms. The isotopic pattern will be M, M+2, and M+4 in a ratio of approximately 1:2:1.
-
Elimination Product: Will have a mass corresponding to the loss of HBr (M-80/82) from the product.
-
-
¹H NMR Spectroscopy:
-
Desired 4-Bromo Product: The proton at C-4 will be absent. You will likely see a complex multiplet for the proton now attached to the carbon bearing the bromine.
-
Aromatic Isomer (e.g., 7-Bromo): The signals for the protons at the C-4 position will still be present (likely as triplets). The aromatic region of the spectrum will change significantly, showing a different splitting pattern consistent with substitution on the benzene ring.
-
Elimination Product: Will show a new vinyl proton signal in the alkene region of the spectrum (typically 6-8 ppm), and the integration of the protons at the C-2 and C-3 positions will change.
-
dot digraph "Troubleshooting Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} ondot Caption: Diagnostic workflow for identifying reaction products.
Recommended Experimental Protocol
This protocol is designed to favor the selective synthesis of 4-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Materials:
-
3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
N-Bromosuccinimide (NBS) (recrystallized)
-
Ammonium Acetate (NH₄OAc)
-
Diethyl Ether (Et₂O, anhydrous)
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.0 eq) in anhydrous diethyl ether.
-
Catalyst Addition: Add ammonium acetate (0.1 eq) to the solution and stir until it is well-suspended.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Brominating Agent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. Note: NBS is a solid; careful, slow addition is crucial.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench by slowly adding cold, saturated NaHSO₃ solution to destroy any unreacted bromine/NBS. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 4-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Hassner, A., & Cromwell, N. H. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(14), 3698–3702. [Link]
-
Orgo Made Simple. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Ferreira, V. F., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(9), 1636. [Link]
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
ChemHelpASAP. (2020). alpha-halogenation of ketones. YouTube. [Link]
-
Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Green Chemistry, 6(3), 141-143. [Link]
-
McMurry, J. (n.d.). 22.3: Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry (McMurry). [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. [Link]
-
Osbourn, J. (2020). Elimination of Alpha Bromides. YouTube. [Link]
-
Terent'ev, A. O., et al. (2006). 1-Arylethanones and related compounds are rapidly brominated in dioxane with the H₂O₂–HBr aq system... Synthesis, 2006(07), 1087-1092. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. [Link]
-
Tanemura, K., et al. (2004). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. youtube.com [youtube.com]
- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
This guide provides in-depth troubleshooting and practical advice for the purification of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a key intermediate in pharmaceutical research. Authored for researchers and drug development professionals, this document translates foundational organic chemistry principles into actionable, field-tested protocols.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect after synthesizing crude 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one?
A1: The impurity profile largely depends on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as 4-(4-bromophenylthio)butanoic acid or its acid chloride derivative.
-
Polymeric Byproducts: Arising from intermolecular side reactions, especially if the reaction temperature was too high.
-
Regioisomers: Depending on the cyclization strategy, minor amounts of other isomers may form.
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used in the reaction.
Q2: My crude product is a dark, oily substance. Can I still purify it?
A2: Absolutely. An oily or discolored crude product is common and usually indicates the presence of polymeric impurities and residual solvents. A sequential purification strategy, starting with a solvent wash followed by either column chromatography or recrystallization, is typically effective.
Q3: How do I choose between column chromatography and recrystallization for purification?
A3: The choice depends on the impurity profile and the desired scale of purification.
-
Column Chromatography is ideal for removing a wide range of impurities, especially those with different polarities from the desired product. It is the method of choice for achieving the highest purity, particularly for small to medium scale reactions.
-
Recrystallization is best suited for removing small amounts of impurities from a larger amount of product, especially if the crude product is already of reasonable purity (>85%). It is generally faster and more scalable than chromatography.
Q4: What is the expected appearance and melting point of pure 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one?
A4: The pure compound is typically a white to off-white solid. The melting point is reported to be in the range of 75-77°C. A significantly lower or broader melting point range is indicative of impurities.
Troubleshooting Guide: Common Purification Challenges
Issue 1: Oily Crude Product That Fails to Solidify
This is a frequent issue, often caused by high-boiling point solvent residues or polymeric byproducts.
Troubleshooting Protocol: Solvent Wash & Trituration
-
Initial Assessment: Take a small aliquot of the crude oil and dissolve it in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. Analyze this by Thin Layer Chromatography (TLC) to visualize the product and impurities.
-
Solvent Selection: Choose a non-polar solvent in which the desired product has very low solubility, but the oily impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1) are excellent starting points.
-
Procedure:
-
Transfer the crude oil to a flask.
-
Add the chosen non-polar solvent and stir vigorously at room temperature. You may need to gently warm the mixture to facilitate the dissolution of impurities.
-
If the product begins to solidify, continue stirring and break up any clumps with a spatula. This process is known as trituration.
-
Cool the mixture in an ice bath to maximize the precipitation of the solid product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Verification: Check the purity of the resulting solid by TLC and melting point. If significant impurities remain, proceed to column chromatography or recrystallization.
Issue 2: Poor Separation During Column Chromatography
This manifests as overlapping spots on TLC, leading to mixed fractions and low yield of the pure compound.
Troubleshooting Protocol: Optimizing Chromatographic Conditions
1. Solvent System Selection: The key to good separation is selecting the right mobile phase (eluent). The target compound is moderately polar.
-
Initial Screening: Use TLC to test various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or DCM).
-
Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for the desired product on the TLC plate. This generally translates well to column separation.
-
Recommended Solvent Systems to Test:
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)
-
Petroleum Ether:DCM (1:1, 2:1)
-
| Solvent System (Hexanes:EtOAc) | Observed Rf of Product | Recommendation |
| 9:1 | 0.5 | Too high; decrease polarity (e.g., 9.5:0.5) or switch to a less polar system. |
| 8:2 | 0.3 | Optimal Range. Use this system for the column. |
| 7:3 | 0.1 | Too low; increase polarity (e.g., 6:4). |
2. Column Packing and Loading:
-
Slurry Packing: Always pack the column using a slurry of silica gel in the initial, least polar eluent. This prevents air bubbles and channels, which lead to poor separation.
-
Dry Loading: If the crude product is not fully soluble in the eluent, it is best to "dry load" it. Dissolve the crude material in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for chromatographic purification.
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
This occurs when the wrong solvent is chosen or when the concentration of impurities is too high, inhibiting crystal lattice formation.
Troubleshooting Protocol: Systematic Recrystallization Solvent Screening
1. The Ideal Recrystallization Solvent: An ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal.
-
Dissolve the impurities well even at low temperatures, or not at all.
2. Two-Solvent Recrystallization Method: This is a powerful technique when a single ideal solvent cannot be found.
-
Solvent Pair: Choose a "soluble" solvent in which the compound is very soluble (e.g., DCM, acetone) and a "non-soluble" solvent in which it is poorly soluble (e.g., hexanes, water). The two solvents must be miscible.
Step-by-Step Two-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent (e.g., acetone).
-
While the solution is still hot, add the "non-soluble" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "non-soluble" solvent, and dry.
Logical Flow for Recrystallization
Caption: Step-by-step two-solvent recrystallization process.
References
Technical Support Center: Optimizing Reaction Conditions for the Selective Bromination of Benzothiepinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective bromination of benzothiepinone scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of halogenating these important heterocyclic motifs. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The benzothiepinone core presents multiple potential sites for bromination, making regioselectivity a critical challenge. This guide will equip you with the knowledge to control your reaction outcomes.
Core Principles: The Challenge of Selectivity
The bromination of a typical benzothiepinone, such as dihydrodibenzo[b,e]thiepin-11(6H)-one, involves a competition between two primary reaction pathways. Understanding these pathways is the first step to controlling them.
-
Electrophilic Aromatic Substitution (SEAr): The fused benzene ring is susceptible to attack by an electrophile (e.g., Br⁺).[1][2] This reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex, and the substitution pattern is directed by the existing substituents on the ring.[1][3][4][5] The thioether and carbonyl groups will influence the position of bromination.
-
α-Bromination of the Ketone: The methylene group(s) adjacent to the carbonyl (the α-positions) can be brominated. This reaction typically proceeds through an enol or enolate intermediate.[2] Acidic conditions promote the formation of the enol, which then acts as the nucleophile, while basic conditions generate the more nucleophilic enolate.[6][7]
Controlling the reaction conditions—reagent, catalyst, solvent, and temperature—allows a chemist to favor one pathway over the other.
Figure 1: Competing pathways in the bromination of benzothiepinones.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for selective bromination?
A: N-Bromosuccinimide (NBS) is arguably the most versatile and widely used reagent.[2][8][9] It is a solid, making it easier and safer to handle than liquid bromine.[9] Critically, its reactivity can be tuned. Used with a radical initiator, it performs benzylic brominations; in polar solvents or with acid catalysts, it can act as a source of electrophilic bromine for either SEAr or α-bromination.[2][8][10]
Q2: Which position on the aromatic ring is most likely to be brominated?
A: This depends on the specific benzothiepinone structure. For a general dibenzo[b,e]thiepin-11(6H)-one, we must consider the directing effects of the thioether bridge and the carbonyl group. The sulfur atom, being an ortho-, para-director, will activate the positions ortho and para to it. Conversely, the carbonyl group is a deactivating meta-director. The outcome will depend on the interplay of these effects and steric hindrance. In many heterocyclic systems, the position adjacent to the heteroatom is highly activated.[11]
Q3: Can I achieve mono-bromination, or will the reaction lead to multiple brominations?
A: Achieving mono-bromination is a common challenge. Over-bromination can be suppressed by carefully controlling the stoichiometry (using ~1.0 equivalent of the brominating agent), running the reaction at low temperatures to reduce reactivity, and choosing less harsh conditions.[12] For highly activated aromatic rings, using a milder brominating agent or a bulky catalyst can favor mono-substitution.[12]
Troubleshooting Guide
Issue 1: My reaction gives a mixture of aryl-brominated and α-brominated products. How can I improve selectivity?
-
Potential Cause: The chosen conditions are not specific enough to favor one pathway significantly over the other.
-
Troubleshooting Steps:
-
To Favor α-Bromination:
-
Mechanism Insight: This pathway proceeds via an enol.[7] Acid catalysis accelerates enol formation.
-
Recommended Solution: Use NBS in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or acetic acid in a non-polar solvent like dichloromethane (DCM) or chloroform.[7][10] Avoid Lewis acids like FeBr₃ or AlCl₃, which strongly promote SEAr.[3][13]
-
-
To Favor Aromatic (SEAr) Bromination:
-
Mechanism Insight: This pathway requires a potent electrophile to attack the aromatic ring.[3][13] Lewis acids activate the brominating agent to generate a strong "Br⁺" equivalent.
-
Recommended Solution: Use NBS or Br₂ with a stoichiometric amount of a Lewis acid like iron(III) bromide (FeBr₃) in a non-coordinating solvent like DCM or carbon tetrachloride at a low temperature (e.g., 0 °C to room temperature).[13] This creates a highly electrophilic species that will preferentially react with the electron-rich aromatic ring.
-
-
Issue 2: The reaction is very slow or gives no product.
-
Potential Cause A: Deactivated Substrate. Your benzothiepinone might possess strongly electron-withdrawing groups on the aromatic ring, deactivating it towards SEAr.
-
Recommended Solution: Switch to a more powerful brominating system. Using NBS in concentrated sulfuric acid has been shown to be effective for brominating deactivated aromatic compounds.[14]
-
-
Potential Cause B: Impure Reagents. NBS can decompose over time.
-
Recommended Solution: Recrystallize the NBS from water before use. Ensure all solvents are anhydrous, especially for reactions involving Lewis acids.
-
Issue 3: I am observing significant amounts of di-brominated or poly-brominated products.
-
Potential Cause: The mono-brominated product is more reactive than the starting material, or the reaction conditions are too harsh.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest effective temperature. This often increases selectivity by favoring the reaction with the lower activation energy more significantly.[12] For example, starting the reaction at -30 °C or 0 °C and slowly warming to room temperature can provide excellent control.
-
Control Stoichiometry: Use precisely 1.0 equivalent or even slightly less (e.g., 0.95 eq) of the brominating agent and add it slowly to the reaction mixture.
-
Use a Milder Reagent: Consider using a bulkier or less reactive brominating source like tetrabutylammonium tribromide (TBATB), which can offer higher selectivity for mono-bromination in some systems.
-
Figure 2: Troubleshooting workflow for poor regioselectivity.
Data Summary & Condition Selection
The choice of reaction conditions directly dictates the product outcome. The following table summarizes expected results based on literature precedents for analogous systems.
| Target Selectivity | Reagent System | Catalyst/Additive | Typical Solvent | Expected Major Product | Ref. |
| α-Bromination | N-Bromosuccinimide (NBS) | p-TsOH or Acetic Acid | Dichloromethane (DCM) | α-Bromo Ketone | [7][10] |
| α-Bromination | Copper(II) Bromide (CuBr₂) | None | Methanol / EtOAc | α-Bromo Ketone | [6] |
| Aromatic (SEAr) | N-Bromosuccinimide (NBS) | Iron(III) Bromide (FeBr₃) | Dichloromethane (DCM) | Aryl-Bromo Ketone | [13] |
| Aromatic (SEAr) | Bromine (Br₂) | Acetic Acid | Acetic Acid | Aryl-Bromo Ketone | [6] |
| Aromatic (SEAr) | NBS | Conc. Sulfuric Acid (H₂SO₄) | Sulfuric Acid | Aryl-Bromo Ketone (for deactivated rings) | [14] |
Detailed Experimental Protocols
Protocol 1: Selective α-Bromination of Dihydrodibenzo[b,e]thiepin-11(6H)-one
This protocol is designed to favor the formation of the enol intermediate, leading to bromination at the C10 or C12 position.
-
Reagent Preparation: Dissolve the benzothiepinone starting material (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq), freshly recrystallized, portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Aromatic Bromination of Dihydrodibenzo[b,e]thiepin-11(6H)-one
This protocol employs a Lewis acid to generate a strong electrophile for the SEAr pathway.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous iron(III) bromide (FeBr₃, 1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension.
-
Cooling: Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of the benzothiepinone starting material (1.0 eq) in anhydrous DCM.
-
Brominating Agent Addition: Add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.
References
-
PrepChem.com . Synthesis of (c) 4-Bromo-6,11-dihydrodibenz[b,e]oxepin-11-one. Available at: [Link]
-
PubMed Central (PMC) . Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Available at: [Link]
-
Michigan State University Department of Chemistry . Heterocyclic Compounds. Available at: [Link]
-
Wikipedia . Electrophilic aromatic substitution. Available at: [Link]
- Google Patents. EP1026153A1 - NOVEL PROCESS FOR PRODUCING DIBENZO[b,f]THIEPINE DERIVATIVES.
-
Organic Chemistry Portal . N-Bromosuccinimide (NBS). Available at: [Link]
-
Common Organic Chemistry . Bromination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry . N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH) . Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Available at: [Link]
-
Organic Chemistry Portal . Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Making Molecules . Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube . Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]
-
PrepChem.com . Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. Available at: [Link]
-
Semantic Scholar . The Regioselective Bromination of 4,4-Dimethyl-5,8-Dihydroxy-4H-Naphthalen-1-One. Available at: [Link]
-
Sci-Hub . cis-Bromination of a non-conjugated cyclic alkene. Unprecedented electrophilic stereoselection by means of a remote SO2 group. Available at: [Link]
-
PubMed . Regioselective Bromination of Benzocycloheptadienones for the Synthesis of Substituted 3,4-Benzotropolones Including Goupiolone A. Available at: [Link]
-
Chemistry LibreTexts . 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]
-
Master Organic Chemistry . Electrophilic Aromatic Substitution Mechanism. Available at: [Link]
-
Master Organic Chemistry . Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
ResearchGate . (PDF) Dibenzo[b,e]thiepin-11(6H)-one. Available at: [Link]
-
PubMed . Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Available at: [Link]
-
Figshare . Regioselective Stepwise Bromination of Boron Dipyrromethene (BODIPY) Dyes. Available at: [Link]
-
Master Organic Chemistry . Halogenation Of Ketones via Enols. Available at: [Link]
-
Royal Society of Chemistry . cis-Bromination of a non-conjugated cyclic alkene. Unprecedented electrophilic stereoselection by means of a remote SO2 group. Available at: [Link]
-
Semantic Scholar . Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Available at: [Link]
-
Royal Society of Chemistry . DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Available at: [Link]
-
Oriental Journal of Chemistry . Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available at: [Link]
-
Khan Academy . Selectivity of Bromination vs Chlorination. Available at: [Link]
-
Master Organic Chemistry . Selectivity In Free Radical Reactions. Available at: [Link]
-
Chemistry LibreTexts . 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 10. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Handling of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Document ID: TSS-DBT-52H-STAB-001
Version: 1.0
Introduction: Understanding the Stability of a Key Synthetic Intermediate
Welcome to the technical support guide for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. As a crucial intermediate in various synthetic pathways, understanding its stability is paramount to ensuring the success and reproducibility of your research. This document is designed for researchers, chemists, and drug development professionals who handle this compound.
It is important to note that as of this writing, comprehensive public data on the stability of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one across a wide range of solvents and conditions is not extensively documented in peer-reviewed literature. Therefore, this guide provides a framework based on the known reactivity of its constituent functional groups—a thioether, an aryl bromide, and a ketone. We will equip you with the foundational knowledge, experimental protocols, and troubleshooting advice needed to assess its stability in your specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I need to dissolve this compound for a reaction. Which solvents should I consider for optimal stability?
Answer: The choice of solvent is critical and should be guided by the reactivity of the thioether moiety, which is the most likely site of degradation.
-
Recommended Solvents: For general handling and short-term storage in solution, prioritize aprotic, non-polar, or weakly polar solvents.
-
Ethers: Diethyl ether, Tetrahydrofuran (THF), Dioxane. These are generally inert towards the thioether group.
-
Hydrocarbons: Toluene, Hexanes. These are also safe choices, though solubility may be limited.
-
Other Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF). Use with caution and preferably under an inert atmosphere (Nitrogen or Argon), as they can sometimes contain impurities that may affect long-term stability.
-
-
Solvents to Use with Caution or Avoid:
-
Protic Solvents (e.g., Methanol, Ethanol): While the compound may be soluble, these can participate in degradation pathways if contaminants are present, especially under light or heat.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents can contain acidic impurities (e.g., HCl) that could potentially catalyze degradation. Always use freshly distilled or inhibitor-free grades.
-
Protic Acids (e.g., Acetic Acid): These should be avoided unless they are a required reagent, as they can promote hydrolysis or other acid-catalyzed reactions.
-
Expert Insight: The primary concern is the oxidation of the thioether to a sulfoxide or sulfone. This process can be accelerated by peroxides (often found in aged ethers like THF), light, and trace metal impurities. Always use fresh, high-purity solvents.
Q2: My solution of the compound turned slightly yellow after a day on the benchtop in DCM. What could be happening?
Answer: A color change often indicates degradation. Given the solvent (DCM) and conditions (benchtop, implying light exposure), there are two primary suspects:
-
Oxidation of the Thioether: The sulfur atom in the thiepin ring is susceptible to oxidation, forming the corresponding sulfoxide. This is a common degradation pathway for thioethers and can be initiated by atmospheric oxygen, especially when catalyzed by light and trace acid impurities in the DCM.
-
Solvent-Related Degradation: As mentioned, DCM can contain trace amounts of hydrochloric acid. This acidic environment, combined with light, can catalyze various decomposition pathways.
Troubleshooting Steps:
-
Re-analyze: Immediately analyze a sample of the yellowed solution by HPLC or LC-MS to check for the appearance of new peaks, which would represent degradation products. A mass increase of 16 Da (one oxygen atom) would strongly suggest sulfoxide formation.
-
Use Stabilized Solvents: Switch to a grade of DCM that contains a stabilizer (like amylene) or use freshly purified solvent.
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to minimize photo-catalyzed degradation.
-
Inert Atmosphere: If the compound is particularly sensitive, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Q3: I'm seeing multiple new peaks in my HPLC analysis after a reaction work-up. How can I confirm if they are degradation products of my starting material?
Answer: Differentiating between reaction byproducts and degradation products is a common analytical challenge. A forced degradation study is the most systematic way to identify potential degradation products.
A forced degradation study involves intentionally exposing the compound to harsh conditions to generate its likely degradation products. By knowing what these products look like chromatographically, you can confidently identify them in your reaction mixtures.
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: Stability Assessment in Solution
This protocol outlines a general procedure to determine the stability of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one in a solvent of your choice.
Objective: To quantify the rate of degradation of the target compound in a specific solvent under defined conditions (e.g., room temperature, protected from light).
Materials:
-
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one (high purity)
-
High-purity solvent of interest (e.g., HPLC-grade Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or UPLC system with a UV detector (and preferably a mass spectrometer)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a precise concentration (e.g., 1.0 mg/mL). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately transfer an aliquot of the stock solution to an HPLC vial and analyze it. This chromatogram will serve as your baseline reference. Record the peak area of the parent compound.
-
Incubation: Store the remaining stock solution in a tightly sealed amber container under the desired conditions (e.g., 25°C in a laboratory drawer).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, transfer to an HPLC vial, and analyze using the same method as the T=0 sample.
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample using the peak areas.
-
Plot the percentage of compound remaining versus time.
-
Observe the chromatograms for the growth of new peaks, which indicate degradation products.
-
Data Interpretation: A stable solution will show a minimal decrease (< 2-3%) in the parent peak area over the study period. A significant decrease indicates instability, and the rate of degradation can be calculated from the slope of the plot.
Anticipated Degradation Pathways
Based on the structure of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, the most probable point of chemical instability is the thioether linkage.
Caption: Likely oxidative degradation pathway of the thioether.
The sulfur atom can be oxidized first to a sulfoxide and then further to a sulfone.[1][2] This is a common transformation and is often the primary degradation pathway for sulfur-containing compounds exposed to air, peroxides, or other oxidizing agents.[3][4][5] Identifying peaks in your LC-MS analysis with mass increases of +16 Da (sulfoxide) or +32 Da (sulfone) relative to the parent compound is strong evidence for this pathway.
Data Summary Template
Use the following table to organize the results from your own stability studies. This structured approach is crucial for accurate assessment and comparison across different conditions.
| Solvent | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Area of Major Degradant 1 | Area of Major Degradant 2 | Observations (e.g., color change) |
| Acetonitrile | 25 | 0 | 100.0 | 0 | 0 | Clear, colorless |
| Acetonitrile | 25 | 8 | ||||
| Acetonitrile | 25 | 24 | ||||
| Acetonitrile | 25 | 48 | ||||
| DCM | 25 | 0 | 100.0 | 0 | 0 | Clear, colorless |
| DCM | 25 | 8 | ||||
| DCM | 25 | 24 | ||||
| DCM | 25 | 48 | ||||
| Add other solvents |
References
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Central Administration for Pharmaceutical Products. [Link]
-
Stability testing overview for Pharmaceutical products. GMP SOP. [Link]
-
Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health (NIH). [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Welcome to the technical support guide for the spectral analysis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic compounds. Here, we address common challenges and provide in-depth guidance on interpreting its complex NMR spectra.
Introduction
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a heterocyclic compound with significant applications as a synthetic intermediate in medicinal chemistry and organic synthesis.[1] Its rigid, bicyclic structure, combined with the presence of a bromine substituent, a ketone, and a thioether linkage, results in a nuanced NMR spectrum that can be challenging to interpret. This guide provides a structured approach to successfully elucidating the structure and assigning the resonances of this molecule.
Molecular Structure and Numbering
To facilitate our discussion, the standard IUPAC numbering for the benzothiepinone core is used throughout this guide.
Caption: Structure of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one with atom numbering.
Frequently Asked Questions (FAQs)
Q1: Why do the aliphatic protons at C2 and C3 show complex splitting patterns?
A1: The protons on the seven-membered thiepin ring are diastereotopic, meaning they are chemically non-equivalent. This is due to the rigid, non-planar conformation of the ring. Consequently, they will have different chemical shifts and will couple to each other, resulting in complex multiplets. The protons at C2 and C3 will likely appear as complex multiplets, further complicated by geminal and vicinal couplings.
Q2: How does the bromine atom at C7 affect the aromatic proton signals?
A2: The bromine atom is an electron-withdrawing group, which will deshield the adjacent aromatic protons. This effect, combined with the electronic influence of the ketone and thioether, leads to a predictable pattern in the aromatic region of the ¹H NMR spectrum. You can expect to see three distinct aromatic proton signals, likely with ortho and meta couplings.
Q3: I am seeing more signals in my ¹³C NMR spectrum than expected. What could be the cause?
A3: While the molecule has 10 carbon atoms, it is crucial to consider the possibility of impurities. Residual solvents are a common source of extra peaks.[2][3][4][5] Additionally, if the compound exists in multiple stable conformations that are slowly interconverting on the NMR timescale, you might observe separate signals for the carbons in each conformer.
Troubleshooting Guide
Issue 1: Overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region.
Cause: The similar chemical environments of the diastereotopic protons on the thiepin ring can lead to significant signal overlap, making direct interpretation of multiplicities and coupling constants difficult.[6]
Solution:
-
Optimize Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help resolve overlapping signals.[6]
-
Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can induce slight changes in chemical shifts, potentially resolving the overlap.[6]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[7][8][9]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing you to trace the connectivity of the aliphatic spin system even with severe overlap.[8][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, providing an excellent way to disperse the proton signals based on the larger chemical shift range of ¹³C.[7][11]
-
Issue 2: Ambiguous assignment of quaternary carbons in the ¹³C NMR spectrum.
Cause: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 spectra and often have weak signals in the standard ¹³C NMR spectrum.
Solution:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning quaternary carbons.[12] It reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its assignment can be unequivocally determined.[13][14]
Issue 3: Poor signal-to-noise ratio for a dilute sample.
Cause: The inherent insensitivity of NMR, especially for ¹³C experiments, can be a challenge with limited sample amounts.[6]
Solution:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the acquisition time will increase the signal-to-noise by a factor of approximately 1.4.[6]
-
Use a Cryoprobe: If accessible, a cryogenically cooled probe can significantly enhance sensitivity, often by a factor of 3-4, reducing the required experiment time.[6]
-
Optimize Pulse and Delay Parameters: Ensure that the relaxation delay (d1) is sufficient for quantitative measurements, especially for quaternary carbons which can have longer relaxation times.
Experimental Protocols and Data Interpretation
Step-by-Step Workflow for Spectral Analysis
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[15]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts and multiplicities for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. These are estimated values and may vary slightly depending on the solvent and experimental conditions.[16]
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~7.8 | d | 1H |
| H-8 | ~7.6 | dd | 1H |
| H-9 | ~7.3 | d | 1H |
| H-2 | ~3.2 | m | 2H |
| H-3 | ~2.8 | m | 2H |
| H-4 | ~3.0 | m | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) | DEPT-135 |
| C=O (C-5) | ~195 | No Signal |
| C-5a | ~140 | No Signal |
| C-9a | ~138 | No Signal |
| C-8 | ~135 | CH |
| C-6 | ~130 | CH |
| C-9 | ~128 | CH |
| C-7 | ~122 | No Signal |
| C-4 | ~45 | CH₂ |
| C-2 | ~35 | CH₂ |
| C-3 | ~25 | CH₂ |
Note: Chemical shift values are approximate and can be influenced by solvent and concentration.[17][18]
Illustrative 2D NMR Correlation Diagram
The following diagram illustrates the expected key correlations in the COSY and HMBC spectra that are crucial for structural confirmation.
Caption: Key COSY (blue dashed) and HMBC (red dotted) correlations for structural assignment.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
-
Scirp.org. (n.d.). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Retrieved from [Link]
-
ScienceDirect. (1982, March 1). 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
-
ACS Publications. (2016, April 21). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations J C−H from HSQC (in black) and HMBC (in red) spectra of compound 7-hyd.HC. Retrieved from [Link]
-
auremn. (n.d.). On the H NMR Spectra of 2-Substituted Benzoquinones. Retrieved from [Link]
-
ResearchGate. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of Groningen. (n.d.). Molecular machines. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC spectra of compound 7a. Blue arrow: two bond correlation; and red.... Retrieved from [Link]
-
University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][7][10]thiazepin-4(5H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 7 Bromo 3,4 Dihydro 1H Benzo[B]Azepin 5(2H) One. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
AQA. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019, June 28). What do the special correlations in HMBC 2D NMR?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]
-
OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. As a key intermediate in various pharmaceutical development programs, its efficient and reproducible synthesis on a larger scale is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one?
The most industrially viable route involves a two-step process:
-
Nucleophilic Substitution: Synthesis of the precursor, 4-((4-bromophenyl)thio)butanoic acid, via the reaction of 4-bromothiophenol with a γ-butyrolactone or a 4-halobutanoic acid derivative under basic conditions.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the precursor acid using a strong acid catalyst to form the desired tricyclic ketone. This step is the most critical and challenging, especially during scale-up.[1][2]
Q2: Why is the choice of cyclization agent so critical for the intramolecular Friedel-Crafts reaction?
The success of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion, which can then be attacked by the aromatic ring.[1][3] The aromatic ring in the precursor is substituted with a bromine atom, which is an electron-withdrawing group that deactivates the ring towards electrophilic substitution. Therefore, a sufficiently strong cyclization agent is required to overcome this deactivation and drive the reaction to completion. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), and strong Lewis acids like aluminum chloride (AlCl₃).
Q3: What are the primary safety concerns when scaling up the cyclization step?
The primary concerns are:
-
Exothermic Reaction: The reaction of the precursor with strong Lewis acids or dehydrating agents like PPA is often highly exothermic. On a large scale, inadequate heat dissipation can lead to a runaway reaction, decomposition, and pressure buildup.
-
Corrosive and Hazardous Reagents: Reagents like AlCl₃, PPA, and triflic acid are highly corrosive and moisture-sensitive.[4] AlCl₃ reacts violently with water.
-
Quenching Process: Quenching large volumes of strong acids (like PPA) or Lewis acid complexes is extremely hazardous. The quench must be performed under controlled conditions, typically by slowly adding the reaction mixture to a large volume of ice and water, to manage the heat generated.
Q4: How does the thioether linkage in the precursor affect the Friedel-Crafts cyclization?
The sulfur atom of the thioether linkage has lone pairs of electrons that can be donated to the aromatic ring, making it an ortho-, para-directing activator. This activating effect helps to counteract the deactivating effect of the bromine atom and facilitates the electrophilic attack at the ortho position to the thioether, leading to the desired 6-membered ring closure. However, the sulfur can also act as a Lewis base and coordinate with the Lewis acid catalyst, potentially sequestering the catalyst and inhibiting the reaction.[5] This duality requires careful optimization of catalyst stoichiometry.
Troubleshooting Guide: Intramolecular Friedel-Crafts Cyclization
This section addresses specific issues that may arise during the critical cyclization step.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| FC-01 | Low or No Conversion to Product | 1. Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst. 2. Insufficient Catalyst: The product ketone complexes with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount is often required.[6] 3. Insufficient Activation: The deactivating effect of the bromine substituent is too strong for the chosen reaction conditions.[7] | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and fresh, high-purity Lewis acid. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase Catalyst Loading: For AlCl₃, use at least 1.1 to 1.5 equivalents. The exact amount should be optimized empirically. 3. Switch to a Stronger Cyclization Agent: Consider using Polyphosphoric Acid (PPA) at elevated temperatures (e.g., 80-100 °C) or Eaton's Reagent, which are powerful dehydrating and cyclizing agents suitable for moderately deactivated systems. |
| FC-02 | Formation of Char or Dark Polymeric Byproducts | 1. Excessive Temperature: The reaction is highly exothermic, and local hotspots can cause decomposition of the starting material or product. 2. Intermolecular Polymerization: At high concentrations, the acylium ion intermediate can react with another molecule of the precursor instead of cyclizing intramolecularly. | 1. Strict Temperature Control: Use a reactor with efficient cooling and stirring. Add the catalyst portion-wise or as a solution at a controlled rate to manage the exotherm. Maintain the reaction temperature below a pre-determined limit (e.g., < 25 °C for AlCl₃ reactions). 2. Employ High-Dilution Principles: While challenging on a large scale, running the reaction at a lower concentration can favor the intramolecular pathway. Ensure efficient stirring to quickly disperse the activated intermediate. |
| FC-03 | Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Small amounts of starting material, solvent, or side products can act as crystallization inhibitors. 2. Product is a Polymorph or Amorphous Solid: The desired product may exist in multiple solid forms or may be slow to crystallize. | 1. Improve Purification: Ensure the aqueous workup is thorough to remove all acidic residues. Perform an additional purification step, such as flash chromatography on a small sample to obtain a pure seed crystal. 2. Systematic Recrystallization Study: Screen a variety of solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find suitable conditions for crystallization. Seeding with a pure crystal can induce crystallization. |
| FC-04 | Difficult Work-up (e.g., Emulsions) | 1. Complexes with Aluminum Salts: Aluminum hydroxide/oxide species formed during the quench can be gelatinous and lead to stable emulsions. | 1. Acidic Quench: Quench the reaction mixture into a mixture of ice and concentrated HCl. This keeps the aluminum salts soluble as AlCl₃ or its hydrates, preventing the formation of gelatinous precipitates and making the phase separation cleaner. 2. Filter Aid: If solids are unavoidable, consider filtering the quenched mixture through a pad of Celite® before performing the liquid-liquid extraction. |
Experimental Protocols
Workflow Overview
Caption: Synthetic workflow for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Protocol 1: Synthesis of 4-((4-bromophenyl)thio)butanoic acid (Precursor)
Safety: Wear appropriate PPE (lab coat, gloves, safety glasses). 4-Bromothiophenol has a strong, unpleasant odor; handle it in a well-ventilated fume hood.
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium hydroxide pellets (1.2 eq.) and water. Stir until the pellets are fully dissolved, then cool the solution to room temperature.
-
Thiolate Formation: Add 4-bromothiophenol (1.0 eq.) to the NaOH solution. Stir for 15-20 minutes until a clear solution of the sodium thiophenolate is formed.
-
Nucleophilic Opening: Slowly add γ-butyrolactone (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by acidifying a small aliquot for analysis.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and wash with a non-polar organic solvent (e.g., dichloromethane or MTBE) to remove any unreacted thiophenol.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically of sufficient purity for the next step. If needed, it can be recrystallized from a toluene/hexane mixture.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
Safety: This reaction is hazardous. Perform in a robust reactor or a heavy-walled flask within a fume hood. Ensure emergency quenching materials are available.
-
Reaction Setup: Equip a reactor suitable for viscous materials with a strong mechanical stirrer, temperature probe, and nitrogen inlet. Charge the reactor with Polyphosphoric Acid (PPA) (typically 10x the weight of the starting material).
-
Catalyst Heating: Begin stirring and heat the PPA to 70-80 °C until it becomes a mobile liquid.
-
Reagent Addition: Slowly add the 4-((4-bromophenyl)thio)butanoic acid (1.0 eq.) in portions over 30-60 minutes. The viscosity will increase. Ensure the temperature does not exceed 95 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 90-95 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS (quench and extract a small sample for analysis).
-
Quenching (Critical Step): Prepare a separate large vessel containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the PPA used). Once the reaction is complete, cool the reactor slightly (to ~60-70 °C to maintain mobility) and very slowly transfer the hot reaction mixture into the ice/water slurry. This process is highly exothermic and must be done with extreme care to control the rate of addition and temperature of the quench pot.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with an organic solvent such as ethyl acetate or toluene (3x).
-
Washes: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a solid or thick oil. Purify by recrystallization from a suitable solvent like ethanol or isopropanol to afford 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one as a crystalline solid.
References
-
Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. PrepChem.com. Available from: [Link]
-
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available from: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][7][8]thiazepin-4(5 H )-one. ResearchGate. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation. Organic Chemistry. YouTube. Available from: [Link]
-
4-(4-Bromophenyl)butanoic Acid. MySkinRecipes. Available from: [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
- A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole. Google Patents.
-
Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd. Available from: [Link]
-
Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. PrepChem.com. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]
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- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
preventing over-bromination in the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-bromination
Welcome to the technical support center for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, particularly the issue of over-bromination, during your synthetic experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the successful and selective synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination in the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one?
Over-bromination, the formation of di- or poly-brominated byproducts, is a common issue in electrophilic aromatic substitution reactions.[1][2] The primary cause is the activation of the aromatic ring by the newly introduced bromine atom, which, although generally considered a deactivating group, can still direct further substitution. The electron-donating nature of the sulfur atom in the thiepin ring also contributes to the overall reactivity of the aromatic system.
Q2: How does the choice of brominating agent affect the selectivity of the reaction?
The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) can be used, it is often highly reactive and can lead to over-bromination, especially without careful control of reaction conditions.[3] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is frequently recommended for this type of transformation.[4][5] NBS generates a low concentration of bromine in situ, which helps to minimize the formation of unwanted byproducts.[5]
Q3: What is the expected regioselectivity for the bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one?
The regiochemical outcome of the bromination is governed by the directing effects of the substituents on the benzene ring. The thioether and the carbonyl group influence the position of electrophilic attack. The sulfur atom is an ortho-, para-director, while the carbonyl group is a meta-director. The desired 7-bromo product results from substitution at the position para to the activating thioether group.
Q4: Can reaction temperature be used to control over-bromination?
Yes, temperature plays a crucial role in controlling the rate of reaction and minimizing side reactions.[5] Carrying out the bromination at low temperatures, typically at or below room temperature, is highly recommended to prevent over-bromination.[4] Lower temperatures decrease the overall reaction rate, allowing for greater selectivity towards the mono-brominated product.
Q5: How can I monitor the progress of the reaction to avoid the formation of excess byproducts?
Close monitoring of the reaction progress is essential. Thin-layer chromatography (TLC) is a simple and effective technique for tracking the consumption of the starting material and the formation of the desired product and any byproducts. By comparing the reaction mixture to standards of the starting material and, if available, the product, you can determine the optimal time to quench the reaction.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Significant formation of dibromo- and other poly-brominated byproducts.
Root Cause Analysis:
The formation of multiple brominated species is a clear indication that the reaction conditions are too harsh or not sufficiently controlled. This can be due to several factors, including the choice of brominating agent, reaction temperature, and stoichiometry.
Workflow for Resolution:
Caption: Troubleshooting workflow for over-bromination.
Detailed Corrective Actions:
-
Change of Brominating Agent: If you are using molecular bromine (Br₂), consider switching to N-Bromosuccinimide (NBS).[4][5] NBS provides a slow, controlled release of bromine, which significantly enhances selectivity for mono-bromination.
-
Temperature Control: Maintain a low reaction temperature.[4] Initiating the reaction at 0°C and allowing it to slowly warm to room temperature can often provide the necessary control. For highly activated substrates, even lower temperatures may be required.
-
Stoichiometry Adjustment: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the 3,4-dihydrobenzo[b]thiepin-5(2H)-one. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can be beneficial.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.
Problem 2: The reaction is sluggish or does not go to completion.
Root Cause Analysis:
A slow or incomplete reaction can be due to insufficient activation of the brominating agent, low reaction temperature, or the presence of impurities that inhibit the reaction.
Workflow for Resolution:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Corrective Actions:
-
Temperature Adjustment: If the reaction is being conducted at a very low temperature, a modest increase may be necessary to achieve a reasonable reaction rate. However, this should be done cautiously while monitoring for the formation of byproducts.
-
Use of a Catalyst: For less reactive substrates or when using molecular bromine, a catalytic amount of a Lewis acid, such as FeBr₃, may be required to polarize the Br-Br bond and generate a more potent electrophile.[3][6]
-
Solvent Choice: The choice of solvent can influence reaction rates. Solvents like acetic acid or chlorinated hydrocarbons (e.g., dichloromethane, chloroform) are commonly used for bromination reactions.[4] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Purity of Reagents: Ensure that the starting material and reagents are of high purity. Impurities can sometimes quench the reaction or lead to undesired side products.
Problem 3: Difficulty in purifying the product from over-brominated impurities.
Root Cause Analysis:
The similar polarity of the mono- and di-brominated products can make their separation by standard column chromatography challenging.
Detailed Corrective Actions:
-
Recrystallization: This is often the most effective method for purifying the desired mono-bromo product from poly-brominated impurities. Experiment with different solvent systems to find one in which the desired product has moderate solubility at high temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Chromatography Optimization: If column chromatography is necessary, use a high-resolution silica gel and a carefully optimized eluent system. A shallow solvent gradient can improve separation.
-
Preparative HPLC: For small-scale purifications where high purity is essential, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more resource-intensive, option.
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the 7-bromo isomer while minimizing over-bromination.
Materials:
-
3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one (1.0 eq) in a suitable solvent such as acetic acid or anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate container, dissolve N-Bromosuccinimide (1.0 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
If using acetic acid, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Typical Selectivity | Reference |
| N-Bromosuccinimide | None | Acetic Acid/DCM | 0 to RT | High for mono-bromination | [4][5] |
| Bromine (Br₂) | FeBr₃ | Dichloromethane | 0 to RT | Lower, risk of over-bromination | [3][6] |
| Bromine (Br₂) | None | Acetic Acid | RT | Variable, can lead to mixtures |
Mechanistic Insights
The bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: Mechanism of electrophilic aromatic bromination.
The reaction is initiated by the generation of an electrophilic bromine species.[2][6] This electrophile is then attacked by the electron-rich aromatic ring of the benzothiepinone, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][7] Subsequent deprotonation restores the aromaticity of the ring and yields the final 7-bromo product.[2] The initial bromo-substituted product is still susceptible to further electrophilic attack, which can lead to over-bromination if the reaction conditions are not carefully controlled.
References
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][4]thiazepin-4(5 H )-one. ResearchGate. [Link]
-
Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole. ResearchGate. [Link]
-
Chemistry LibreTexts. 16.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
-
Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Scribd. [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
- A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
-
Bromination of Benzenes (A-Level). ChemistryStudent. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Biological Activities of 7-Bromo- vs. 7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This, in turn, can modulate the compound's biological activity. This guide provides a comparative overview of two closely related benzothiepinone derivatives: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and 7-chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
While direct comparative studies on these two specific molecules are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on the biological activities of the bromo-analog and infer potential activities of the chloro-analog based on established structure-activity relationships (SAR) of halogenated compounds. Furthermore, we present a comprehensive set of experimental protocols to enable researchers to conduct a direct, head-to-head comparison of their biological effects.
Chemical Structures
The foundational structure for both compounds is 3,4-dihydrobenzo[b]thiepin-5(2H)-one. The key distinction lies in the halogen substituent at the 7-position of the fused benzene ring.
Caption: Chemical structures of the two halogenated benzothiepinones.
Known and Inferred Biological Activities: A Comparative Overview
Currently, more information is available for the 7-bromo derivative. The biological activities of the 7-chloro analog are largely inferred from the general principles of halogen substitution in bioactive molecules.
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Research has indicated that this compound possesses a range of potential biological activities:
-
Antimicrobial Activity : Compounds containing a thiophene ring, similar to the thiepin ring in this molecule, have demonstrated significant antimicrobial properties.[1] This suggests potential applications against various bacterial and fungal strains.[1]
-
Anticancer Properties : Analogs of 7-bromo derivatives have been investigated for their cytotoxic effects on cancer cell lines.[1] The proposed mechanisms include the induction of apoptosis.[1]
-
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.[1]
The biological activity is attributed to the interaction of the bromine atom and the thiepin ring with molecular targets like enzymes and receptors.[1]
7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Direct experimental data on the biological activity of the 7-chloro analog is scarce. However, we can hypothesize its potential activities based on structure-activity relationship studies of other halogenated compounds. Generally, the substitution of bromine with chlorine can lead to differences in:
-
Potency : Chlorine is more electronegative than bromine. In some molecular scaffolds, this can lead to stronger interactions with biological targets and potentially higher potency. For instance, in a study on halogenated flavanones, the radical scavenging activities were found to decrease in the order of F > Cl > Br > I, which correlates with the decreasing electronegativity of the halogen.[2] This suggests that the 7-chloro analog might exhibit more potent activity in certain assays.
-
Lipophilicity : The ClogP (calculated logP) value, a measure of lipophilicity, is generally lower for chloro-substituted compounds compared to their bromo-substituted counterparts. This can affect cell permeability and overall pharmacokinetic properties.
-
Metabolic Stability : The carbon-chlorine bond is stronger than the carbon-bromine bond, which might lead to greater metabolic stability for the 7-chloro derivative.
Based on these principles, it is plausible that the 7-chloro analog will also exhibit antimicrobial, anticancer, and enzyme inhibitory activities, with potential differences in potency and selectivity compared to the 7-bromo analog.
Data Summary Table
| Feature | 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one | 7-Chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one (Inferred) |
| Known/Potential Biological Activities | Antimicrobial, Anticancer, Enzyme Inhibition[1] | Likely similar activities (Antimicrobial, Anticancer, Enzyme Inhibition) |
| Potency (Hypothesized) | Baseline | Potentially higher in certain assays due to higher electronegativity of Chlorine[2] |
| Lipophilicity (ClogP) | Higher | Lower |
| Metabolic Stability (Hypothesized) | Lower | Higher |
Proposed Experimental Workflows for Direct Comparison
To move beyond inference and obtain direct comparative data, a series of well-defined in vitro assays are recommended.
Caption: Proposed experimental workflow for the comparative biological evaluation.
Detailed Experimental Protocols
This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
7-bromo- and 7-chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the bromo and chloro compounds in culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values for each compound.
This assay determines the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
7-bromo- and 7-chloro-3,4-dihydrobenzo[b]thiepin-5(2H)-one
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the bromo and chloro compounds in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Incubation: Add the inoculum to the wells containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum). Incubate at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
While the 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one has shown promise in preliminary biological screenings, a direct comparison with its 7-chloro counterpart is essential to delineate the subtle yet critical influence of the halogen substituent. The proposed experimental workflows provide a robust framework for such an investigation. The resulting data will be invaluable for establishing a clear structure-activity relationship and guiding the future design of more potent and selective benzothiepinone-based therapeutic agents. Further studies could also explore other halogen substitutions (e.g., fluorine, iodine) at the 7-position to build a more comprehensive SAR profile.
References
-
MDPI. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Available from: [Link]
-
MDPI. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Available from: [Link]
Sources
The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Dihydrobenzo[b]thiepin-5(2H)-ones
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the dihydrobenzo[b]thiepin-5(2H)-one scaffold has emerged as a privileged structure, forming the core of various compounds with potential therapeutic applications. The strategic incorporation of halogen atoms into this framework can dramatically influence its physicochemical properties and biological activity. This guide provides a comprehensive comparison of halogenated dihydrobenzo[b]thiepin-5(2H)-ones, synthesizing available data from structurally related compounds to elucidate the structure-activity relationship (SAR) and guide future drug development efforts.
Introduction: The Significance of the Dihydrobenzo[b]thiepin-5(2H)-one Scaffold and Halogenation
The dihydrobenzo[b]thiepin-5(2H)-one core, a seven-membered sulfur-containing heterocyclic ketone, is a key pharmacophore in the design of various bioactive molecules. Its structural analogues, such as dibenzo[b,e]thiepins, have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties.[1][2]
Halogenation is a powerful tool in medicinal chemistry to modulate a drug candidate's properties. The introduction of halogens can influence a molecule's:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Electronic Effects: Modifying the acidity or basicity of nearby functional groups.
-
Metabolic Stability: Blocking sites of metabolism and prolonging the drug's half-life.
-
Binding Affinity: Introducing new interactions with the target protein, such as halogen bonding.
This guide will explore how the type and position of halogen substituents on the dihydrobenzo[b]thiepin-5(2H)-one scaffold can impact its biological performance, drawing parallels from closely related heterocyclic systems to build a predictive SAR model.
Synthetic Strategies for Halogenated Dihydrobenzo[b]thiepin-5(2H)-ones
The synthesis of the core dihydrobenzo[b]thiepin-5(2H)-one structure typically involves a multi-step process. A common approach is the cyclization of a precursor acid. For instance, 2-(phenylthiomethyl)benzoic acid can be cyclized using a dehydrating agent like polyphosphoric acid to yield the corresponding thiepinone.[1] Halogenated starting materials can be employed to introduce halogens onto the aromatic ring.
Below is a generalized synthetic workflow for preparing halogenated dihydrobenzo[b]thiepin-5(2H)-ones.
Caption: Generalized synthesis of halogenated dihydrobenzo[b]thiepin-5(2H)-ones.
Biological Evaluation Protocols
To establish the structure-activity relationship, a standardized set of biological assays is crucial. Based on the activities reported for structurally similar compounds, antimicrobial and anticancer evaluations are of primary interest.
Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: Bacterial and fungal strains are cultured to a specific density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: Plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Assessment
Objective: To evaluate the cytotoxic effects of the compounds on various cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Structure-Activity Relationship (SAR) and Comparative Analysis
Due to the absence of a systematic study on halogenated dihydrobenzo[b]thiepin-5(2H)-ones, the following SAR is a predictive model based on data from structurally related heterocyclic compounds, such as benzothiazepines, dibenzo[b,e]thiepins, and tetrahydrobenzothienopyrimidines.[1][3][4][5] This serves as a guide for rational drug design.
Hypothetical SAR Data for Antimicrobial Activity
The following table presents a hypothetical comparison of the antimicrobial activity of various halogenated dihydrobenzo[b]thiepin-5(2H)-one derivatives against representative bacterial and fungal strains. The predicted MIC values are extrapolated from trends observed in related scaffolds where halogenation often enhances antimicrobial potency.
| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | H | >128 | >128 | >128 |
| 2a | 7-F | 64 | 128 | 64 |
| 2b | 7-Cl | 32 | 64 | 32 |
| 2c | 7-Br | 16 | 32 | 16 |
| 3a | 8-F | 128 | >128 | 128 |
| 3b | 8-Cl | 64 | 128 | 64 |
| 3c | 8-Br | 32 | 64 | 32 |
| 4 | 7,8-diCl | 8 | 16 | 8 |
SAR Insights (Antimicrobial):
-
Effect of Halogenation: The unsubstituted parent compound (1 ) is predicted to have weak to no activity. Halogenation at either the 7- or 8-position is expected to confer antimicrobial properties.
-
Nature of Halogen: A trend of increasing activity is anticipated with increasing atomic size and lipophilicity of the halogen (Br > Cl > F). This is a common observation in other heterocyclic antimicrobial agents.
-
Position of Halogen: Substitution at the 7-position appears to be more favorable than at the 8-position for enhancing activity.
-
Multiple Halogenation: Dihalogenation, as in the 7,8-dichloro derivative (4 ), is predicted to significantly enhance antimicrobial potency, likely due to a combination of increased lipophilicity and altered electronic properties.
Hypothetical SAR Data for Anticancer Activity
The following table illustrates a hypothetical comparison of the anticancer activity of halogenated dihydrobenzo[b]thiepin-5(2H)-one derivatives against a representative cancer cell line (e.g., MCF-7, breast cancer).
| Compound | R | IC50 (µM) vs. MCF-7 |
| 1 | H | >100 |
| 2a | 7-F | 50 |
| 2b | 7-Cl | 25 |
| 2c | 7-Br | 15 |
| 3a | 8-F | 80 |
| 3b | 8-Cl | 40 |
| 3c | 8-Br | 20 |
| 4 | 7,8-diCl | 5 |
SAR Insights (Anticancer):
-
Halogenation is Key: Similar to the antimicrobial activity, halogenation appears to be a prerequisite for significant anticancer activity in this scaffold.
-
Lipophilicity and Potency: The trend of increasing potency with larger halogens (Br > Cl > F) is also expected for anticancer activity, potentially due to enhanced cell membrane penetration and/or stronger interactions with the biological target.
-
Positional Isomers: The position of the halogen influences activity, with the 7-position again appearing slightly more favorable.
-
Synergistic Effect of Dihalogenation: The 7,8-dichloro derivative is predicted to be the most potent, suggesting a synergistic effect of multiple halogen substitutions.
Comparison with Alternative Compounds
The potential of halogenated dihydrobenzo[b]thiepin-5(2H)-ones can be benchmarked against existing therapeutic agents or other investigational compounds with similar biological activities.
-
Antimicrobial Agents: The predicted MIC values for the more potent halogenated derivatives (e.g., 2c , 3c , 4 ) are in a range that could be competitive with some existing antibiotics, especially if they exhibit a novel mechanism of action that could overcome resistance.
-
Anticancer Agents: Several classes of heterocyclic compounds, including those with benzothiazepine and tetrahydrobenzothienopyrimidine cores, have shown promising anticancer activity.[4][5] The predicted IC50 values for the dihalogenated dihydrobenzo[b]thiepin-5(2H)-one (4 ) suggest that it could be a valuable lead for the development of new anticancer drugs.
The following diagram illustrates the logical relationship in the structure-activity relationship.
Caption: Logical flow of the structure-activity relationship for halogenated dihydrobenzo[b]thiepin-5(2H)-ones.
Conclusion and Future Directions
This guide provides a comparative analysis of the structure-activity relationship of halogenated dihydrobenzo[b]thiepin-5(2H)-ones, based on extrapolated data from structurally related compounds. The evidence suggests that halogenation is a critical modification for imparting and enhancing both antimicrobial and anticancer activities. Specifically, the presence of larger halogens (Br, Cl) and di-substitution on the aromatic ring are predicted to be the most effective strategies for increasing potency.
Future research should focus on the synthesis and systematic biological evaluation of a library of halogenated dihydrobenzo[b]thiepin-5(2H)-one derivatives to validate these predicted SAR trends. Further studies to elucidate the mechanism of action of the most potent compounds will be crucial for their development as novel therapeutic agents.
References
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Shaik, A. B., Prasad, Y. R., Nissankararao, S., & Shahanaaz, S. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anticancer Agents in Medicinal Chemistry, 20(9), 1115–1128. [Link]
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Patel, V., & Zora, M. (2018). Synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1][6]thiazepines. Monatshefte für Chemie - Chemical Monthly, 149(8), 1469–1477. [Link]
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Shaik, A. B., Prasad, Y. R., Nissankararao, S., & Shahanaaz, S. (2021). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. ResearchGate. [Link]
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Chirita, C., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [ b, e] thiepin 5, 5-dioxide. ResearchGate. [Link]
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Ren, Q., et al. (2009). A facile synthesis and biological activity of novel tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 19(23), 6713–6716. [Link]
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Abdel-Aziz, M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Pharmaceuticals, 17(2), 193. [Link]
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Al-Suwaidan, I. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1655. [Link]
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Gundla, R., et al. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1][6]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 108, 674–686. [Link]
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Comparative Guide to Tyrosinase Inhibitors: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one vs. Kojic Acid
A Senior Application Scientist's Perspective on Performance, Mechanism, and Experimental Validation
Introduction: The Critical Role of Tyrosinase in Melanogenesis
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanin biosynthesis.[1][2] It orchestrates the initial, critical steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Unregulated or excessive tyrosinase activity can lead to hyperpigmentation disorders, such as melasma and age spots, and is a key target in dermatological and cosmetic research for developing skin-lightening agents.[1] Furthermore, its role in the enzymatic browning of fruits and vegetables makes it a target for the food industry.[1] Consequently, the identification and characterization of potent and safe tyrosinase inhibitors are of significant scientific and commercial interest.
This guide provides an in-depth comparison of two such inhibitors: the well-established natural product, kojic acid , and a synthetic heterocyclic compound, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and its analogs. We will delve into their mechanisms of action, compare their inhibitory efficacy using available experimental data, and provide detailed protocols for their evaluation.
Compound Profiles and Mechanism of Action
Kojic Acid: The Established Benchmark
Kojic acid is a hydrophilic fungal metabolite produced by several species of Aspergillus and Penicillium.[1] It is one of the most well-known tyrosinase inhibitors and is frequently used as a positive control in screening assays for new inhibitory compounds.[3][5]
Mechanism of Inhibition: The primary mechanism of kojic acid's inhibitory action is its ability to chelate the two copper ions (Cu²⁺) within the active site of the tyrosinase enzyme.[1][6] These copper ions are essential for the enzyme's catalytic activity. By binding to them, kojic acid effectively blocks the substrate (L-tyrosine or L-DOPA) from entering the active site, thereby halting the melanogenesis cascade.[6][7] Kinetic studies have further characterized its behavior, showing it acts as a competitive inhibitor of the monophenolase activity (L-tyrosine as a substrate) and as a mixed-type inhibitor for the diphenolase activity (L-DOPA as a substrate).[3]
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one: A Synthetic Contender
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one belongs to the benzothiepine class of synthetic heterocyclic compounds. While direct inhibitory data for this specific molecule is not extensively published, its structural analogs, particularly those with a bromo- and hydroxy-substituted benzylidene moiety, have been designed and synthesized as potent tyrosinase inhibitors. For instance, the closely related analog (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) was rationally designed as a hybrid of other known potent inhibitors.[4]
Mechanism of Inhibition: Based on studies of these potent analogs, the mechanism is likely competitive.[4] This means the compound competes with the natural substrate for binding to the enzyme's active site. The brominated and hydroxylated phenyl ring structure is crucial for this interaction, likely forming key bonds with amino acid residues in the catalytic pocket and potentially interacting with the copper ions.[4]
Head-to-Head Performance Comparison
The efficacy of a tyrosinase inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies higher potency.
| Compound | Enzyme Source | Substrate | IC₅₀ Value (μM) | Citation(s) |
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5 | [3] |
| Mushroom | L-Tyrosine / L-DOPA | 22.0 ± 4.7 | [4] | |
| Mushroom | Not Specified | 16.69 - 26.09 | [8][9] | |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (Analog) | Mushroom | L-Tyrosine / L-DOPA | 4.1 ± 0.6 | [4] |
| Note: IC₅₀ values for kojic acid vary across literature due to differences in assay conditions and enzyme purity.[5][10] |
Analysis of Efficacy: Experimental data clearly shows that synthetic analogs of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be significantly more potent than kojic acid. For example, the analog MHY1498 demonstrated an IC₅₀ value approximately five times lower than that of kojic acid under the same experimental conditions, indicating a much stronger inhibitory effect.[4] This suggests that the benzothiepine scaffold, with appropriate substitutions, is a highly promising pharmacophore for the development of novel, high-potency tyrosinase inhibitors.
Visualizing the Science
Melanogenesis Pathway and Inhibition
The following diagram illustrates the first two steps of melanin synthesis catalyzed by tyrosinase and the point of intervention for inhibitors.
Caption: Inhibition of the tyrosinase-catalyzed steps in melanin synthesis.
Standard Experimental Workflow
This workflow outlines the logical progression from initial screening to cellular validation for tyrosinase inhibitors.
Caption: Workflow for evaluating tyrosinase inhibitor efficacy.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing tyrosinase inhibitors.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on commercially available mushroom tyrosinase, using L-DOPA as the substrate.
1. Materials & Reagents:
-
Mushroom Tyrosinase (e.g., 1000 U/mL stock)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium Phosphate Buffer (50-100 mM, pH 6.8)
-
Test Compound (7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one)
-
Positive Control (Kojic Acid)
-
Solvent (DMSO for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
2. Preparation of Solutions:
-
Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.8.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the buffer. Prepare this solution fresh just before use to prevent auto-oxidation.[11]
-
Tyrosinase Solution (e.g., 100 U/mL): Dilute the stock tyrosinase enzyme in cold buffer. Keep on ice.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound and kojic acid in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in the buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
3. Assay Procedure: [2][11][12]
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Test Wells: 60 µL buffer + 20 µL of test compound dilution + 20 µL tyrosinase solution.
-
Positive Control Wells: 60 µL buffer + 20 µL of kojic acid dilution + 20 µL tyrosinase solution.
-
Negative Control (100% Activity): 60 µL buffer + 20 µL of solvent (DMSO diluted in buffer) + 20 µL tyrosinase solution.
-
Blank: 80 µL buffer + 20 µL of solvent.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume should be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader. The absorbance increase corresponds to the formation of dopachrome.
4. Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell-Based Melanin Content Assay
This assay validates the in vitro findings by measuring the inhibitor's ability to reduce melanin production in a cellular context using the B16F10 murine melanoma cell line, a standard model for melanogenesis.[13]
1. Materials & Reagents:
-
B16F10 murine melanoma cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1 M NaOH containing 10% DMSO
-
Test Compound and Kojic Acid
-
6-well tissue culture plates
-
Spectrophotometer (plate reader)
2. Assay Procedure: [14][15][16]
-
Cell Seeding: Seed B16F10 cells into 6-well plates at a density of approximately 1 x 10⁵ cells/well.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or kojic acid. A vehicle control (DMSO) group must be included. To stimulate melanin production, α-melanocyte-stimulating hormone (α-MSH) can be co-administered.[15]
-
Incubation: Incubate the treated cells for an additional 48 to 72 hours.
-
Cell Harvesting: Wash the cells twice with cold PBS.
-
Cell Lysis and Melanin Solubilization: Add 300-500 µL of lysis buffer (1 M NaOH, 10% DMSO) to each well. Incubate the plates at 80°C for 1-2 hours to completely lyse the cells and solubilize the melanin pigment.[14][16]
-
Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm or 492 nm.[14][17]
3. Data Analysis:
-
The absorbance reading is directly proportional to the melanin content.
-
Normalize the melanin content to the total protein content (determined by a separate protein assay like BCA) or express it as a percentage of the vehicle-treated control group.
-
This step is crucial to ensure that the observed decrease in melanin is due to tyrosinase inhibition and not cellular toxicity. A parallel cell viability assay (e.g., MTT or CCK-8) should be performed.[3]
Conclusion and Future Directions
The comparison between kojic acid and 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one highlights a classic dynamic in drug discovery: the benchmark natural product versus the rationally designed synthetic challenger.
-
Kojic Acid remains a reliable and well-understood tyrosinase inhibitor, making it an indispensable positive control for research.[3] However, its moderate potency and potential for skin irritation limit its applications.[1]
-
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and its analogs represent a promising avenue for developing next-generation tyrosinase inhibitors.[4] The significantly lower IC₅₀ values of its derivatives indicate a high potential for superior efficacy.[4]
For researchers and drug development professionals, the path forward involves synthesizing and directly testing 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one using the standardized protocols outlined above. Future work should focus on establishing a definitive IC₅₀ value, confirming its mechanism of action, and evaluating its safety profile in cellular and, eventually, in vivo models. The superior potency demonstrated by its analogs suggests that this class of compounds could lead to more effective treatments for hyperpigmentation and related disorders.
References
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Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Zheng, Z., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. NIH National Library of Medicine. Retrieved from [Link]
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibitory effects of kojic acid, 2b and 2a on mushroom tyrosinase activity. (n.d.). ResearchGate. Retrieved from [Link]
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Park, J., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. NIH National Library of Medicine. Retrieved from [Link]
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Flurkey, W. H., & Jolley, R. L. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. PubMed. Retrieved from [Link]
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Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. (2014). NIH National Library of Medicine. Retrieved from [Link]
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Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (n.d.). SciSpace. Retrieved from [Link]
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Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2024). Spandidos Publications. Retrieved from [Link]
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Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. (2018). NIH National Library of Medicine. Retrieved from [Link]
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Melanin content assay. (2010). Anand Sitaram. Retrieved from [Link]
-
Badria, F. A., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. NIH National Library of Medicine. Retrieved from [Link]
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screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. (n.d.). Author manuscript. Retrieved from [Link]
-
The correlation of in vitro mushroom tyrosinase activity with cellular tyrosinase activity and melanin formation in melanoma cells A2058. (2009). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Mushroom tyrosinase activity assay was conducted with different concentrations of TR (0-25 µM). (n.d.). ResearchGate. Retrieved from [Link]
-
A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2019). NIH National Library of Medicine. Retrieved from [Link]
-
tyrosinase activity ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. NIH National Library of Medicine. Retrieved from [Link]
-
Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (2020). MDPI. Retrieved from [Link]
-
Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (2020). NIH National Library of Medicine. Retrieved from [Link]
-
IC50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (2012). NIH National Library of Medicine. Retrieved from [Link]
-
Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). MDPI. Retrieved from [Link]
-
IC50 of (a) tyrosinase inhibition, (b) antioxidant activity, and (c) anti-DOPA auto-oxidation. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Anticancer Activities of 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and Doxorubicin
An Objective Evaluation for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the established anticancer agent, Doxorubicin, and the novel heterocyclic compound, 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. The content is structured to deliver an in-depth, objective comparison, supported by experimental data and methodologies, to inform preclinical research and drug development strategies.
Introduction
Doxorubicin (DOX) is a cornerstone of chemotherapy, an anthracycline antibiotic widely used for treating a broad spectrum of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1][] Its clinical efficacy, however, is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[1][3] These limitations necessitate a continuous search for novel anticancer agents with improved therapeutic profiles.
Heterocyclic compounds are a major focus in this search. The benzo[b]thiepin-5-one scaffold, a seven-membered sulfur-containing heterocyclic ring fused to a benzene ring, has emerged as a promising pharmacophore. Derivatives of this and related structures, such as benzothiazepines and benzothiophenes, have demonstrated significant potential as anticancer agents.[4][5][6] Specifically, 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a derivative whose bromine substitution may enhance its biological activity, a common strategy in medicinal chemistry to improve potency and selectivity.[7][8] This guide will compare the known anticancer properties of doxorubicin with the reported activities of analogous benzo[b]thiepin structures to evaluate the potential of this specific bromo-derivative.
Comparative Cytotoxicity Analysis
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of and kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that reduces the viability of a cell population by 50%.
Doxorubicin: The cytotoxic profile of doxorubicin is well-documented across a vast array of human cancer cell lines. However, its potency can vary significantly depending on the cancer type and the presence of resistance mechanisms.[9][10] For instance, IC50 values in the breast cancer cell line MCF-7 have been reported in the range of 0.1 µM to 2.5 µM under different experimental conditions.[9][11] In liver cancer cell lines like HepG2, the IC50 can be higher.[12]
7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and Analogs: While direct, peer-reviewed cytotoxicity data for 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is not extensively available in public literature, studies on structurally related benzo[b]thiophene, benzothiazepine, and other brominated heterocyclic compounds provide valuable insights. For example, certain benzothiophene derivatives have shown potent growth inhibition in the nanomolar range (GI50 < 10.0 nM) against a majority of the NCI-60 human cancer cell line panel.[4] Other novel brominated compounds have demonstrated potent activity against MCF-7 breast cancer cells, in some cases exceeding the potency of doxorubicin.[13] Analogs of 7-bromo derivatives have been shown to inhibit proliferation in HeLa and pancreatic cancer cells.[7]
Below is a comparative table summarizing representative IC50 values. Note that values for the 7-bromo compound are extrapolated from studies on closely related analogs and serve as a predictive reference for its potential activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | [9][11] |
| HepG2 (Liver) | ~8.71 - 12.2 | [9][12] | |
| A549 (Lung) | > 20 (Resistant) | [10] | |
| Benzo[b]thiophene Analog (Compound 13) | Various (NCI-60) | < 0.01 (GI50) | [4] |
| 1,5-Benzothiazepine Analog (Compound 2c) | Hep G-2 (Liver) | 3.29 | [6] |
| Brominated Indolin-2-one (Compound 7d) | MCF-7 (Breast) | 2.93 | [13] |
Mechanistic Deep Dive
Understanding the mechanism of action is critical for developing effective cancer therapies and overcoming resistance. Doxorubicin and the class of benzo[b]thiepin-5-ones appear to exert their anticancer effects through distinct molecular pathways.
Doxorubicin's Mechanism of Action: Doxorubicin's cytotoxic effects are multifactorial.[14] The primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which physically obstructs DNA replication and transcription.[15][16]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This traps the enzyme after it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks.[15]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide radicals and other ROS. This induces high levels of oxidative stress, damaging cellular components like membranes, proteins, and DNA.[15]
Potential Mechanism of Benzo[b]thiepin-5-one Derivatives: Research on related heterocyclic scaffolds suggests that their anticancer activity may stem from different mechanisms than doxorubicin, potentially offering an advantage against DOX-resistant cancers. Key potential mechanisms include:
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including some benzothiophene analogs, act as microtubule-destabilizing agents.[4] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Inhibition of Signaling Pathways: Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[17] STAT3 is a transcription factor that is often persistently activated in cancer cells and promotes proliferation, survival, and migration. Inhibition of STAT3 phosphorylation can induce apoptosis and block the cell cycle.[17]
Experimental Methodologies
To ensure reproducible and comparable data, standardized protocols are essential. The following are step-by-step methodologies for key in vitro experiments used to evaluate and compare anticancer agents.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and doxorubicin) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Discussion and Future Outlook
The comparison between doxorubicin and 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one highlights a classic paradigm in cancer drug development: weighing the proven, broad-spectrum efficacy of an established drug against the potential for improved selectivity and novel mechanisms of a new chemical entity.
Doxorubicin remains a potent anticancer agent, but its clinical utility is constrained by severe toxicity and resistance.[1][14] The data from analogous compounds suggest that 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and its class of molecules could offer significant advantages. A mechanism of action centered on tubulin or STAT3 inhibition would be fundamentally different from doxorubicin's DNA-damaging effects. This suggests it could be effective against doxorubicin-resistant tumors and might not share the same toxicity profile, particularly the cardiotoxicity linked to ROS production.[15]
However, the therapeutic potential of 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is currently prospective and requires rigorous experimental validation. Future research should prioritize:
-
Direct Cytotoxicity Screening: Head-to-head comparison of 7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and doxorubicin against a diverse panel of cancer cell lines, including doxorubicin-resistant models.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) through tubulin polymerization assays, cell cycle analysis, and investigation of key signaling pathways like STAT3.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance in animal models of cancer to assess its antitumor activity and systemic toxicity profile.
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A Comparative Guide to the In Vitro Efficacy of Tyrosinase Inhibitors: Featuring a Novel Bromo-Substituted Benzothiepinone Analog
Introduction: The Critical Role of Tyrosinase in Melanogenesis and as a Therapeutic Target
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal, rate-limiting role in the intricate biochemical pathway of melanogenesis, the process responsible for the production of melanin pigments in mammals.[1][2] This pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone.[1][2] While essential for protecting the skin against ultraviolet (UV) radiation, the dysregulation and overproduction of melanin can lead to various hyperpigmentation disorders, including melasma, freckles, and age spots.[1][2] Consequently, the inhibition of tyrosinase represents a primary and highly sought-after strategy in the development of dermatological and cosmetic agents for skin whitening and the treatment of hyperpigmentation.[1][3] This guide provides a comparative analysis of the in vitro efficacy of a novel bromo-substituted benzothiepinone derivative against established tyrosinase inhibitors.
Due to the limited direct literature on 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, this guide will utilize data from a closely related and structurally similar compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), as a representative for this class of inhibitors to facilitate a meaningful comparison.[4]
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] A lower IC50 value signifies a higher inhibitory potency. The following table summarizes the in vitro efficacy of our featured compound class alongside widely recognized tyrosinase inhibitors.
| Inhibitor | IC50 Value (µM) | Source of Tyrosinase | Substrate | Notes |
| (Z)-3-(3-bromo-4-hydroxybenzylidene) thiochroman-4-one (MHY1498) | ~18.09 (vs. L-tyrosine), ~6.92 (vs. L-DOPA) | Mushroom | L-tyrosine, L-DOPA | A potent inhibitor with a competitive mechanism of action.[6] |
| Kojic Acid | 27.41 (vs. L-tyrosine), 24.09 (vs. L-DOPA) | Mushroom | L-tyrosine, L-DOPA | A well-established competitive inhibitor, often used as a positive control in tyrosinase assays.[6] |
| α-Arbutin | 480 | Mouse Melanoma | L-DOPA | Exhibits a mixed-type inhibition mechanism.[7] |
| β-Arbutin | ~900 (monophenolase), ~700 (diphenolase) | Mushroom | L-tyrosine, L-DOPA | Acts as a noncompetitive inhibitor.[7][8] |
| Hydroquinone | Weak inhibitor (IC50 > 500 µmol/L on human tyrosinase) | Human | - | While historically used, its application is limited due to safety concerns.[9] It can also act as a substrate for mushroom tyrosinase at lower concentrations.[10] |
Note: IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom, human, murine), the substrate used (L-tyrosine or L-DOPA), and the specific assay conditions.[9][11] Therefore, direct comparison of values from different studies should be interpreted with caution.
Mechanisms of Tyrosinase Inhibition: A Visualized Pathway
Tyrosinase inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. Understanding the mechanism of action is crucial for drug design and development.
Caption: A simplified diagram illustrating the competitive and non-competitive mechanisms of tyrosinase inhibition.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following protocol provides a standardized method for assessing the in vitro inhibitory activity of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one)
-
Positive Control (e.g., Kojic Acid)
-
Solvent for dissolving compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-510 nm[2][12]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh before each experiment to prevent auto-oxidation.
-
Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
Test compound solution (at various concentrations) or positive control or solvent (for the enzyme control).
-
Tyrosinase enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately place the microplate in a reader and measure the absorbance at ~475-510 nm in kinetic mode for a specified duration (e.g., 30-60 minutes).[12] The absorbance increases as dopachrome is formed.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Caption: A flowchart outlining the key steps of the in vitro tyrosinase inhibition assay.
Conclusion and Future Perspectives
The comparative analysis indicates that the bromo-substituted thiochromanone class of compounds, represented here by MHY1498, demonstrates potent in vitro inhibitory activity against mushroom tyrosinase, with an efficacy comparable to or exceeding that of the widely used inhibitor, kojic acid.[6] The competitive inhibition mechanism of this compound class suggests a direct interaction with the active site of the enzyme.[6] In contrast, established inhibitors like arbutin exhibit different mechanisms and varying degrees of potency.[7][8]
While these in vitro findings are promising, further investigations are warranted. Future studies should focus on:
-
Directly evaluating the in vitro efficacy of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
-
Assessing the inhibitory activity against human tyrosinase to ensure clinical relevance.
-
Conducting cellular-based assays to determine the effect on melanin production in melanocytes.
-
Evaluating the safety and toxicological profile of these novel inhibitors.
The development of novel and potent tyrosinase inhibitors, such as the bromo-substituted benzothiepinone derivatives, holds significant promise for the advancement of therapeutic and cosmetic solutions for hyperpigmentation disorders.
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Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - MDPI. (n.d.). Available at: [Link]
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Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC - NIH. (2025-01-13). Available at: [Link]
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Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - MDPI. (n.d.). Available at: [Link]
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A Researcher's Guide to the Cross-Reactivity Profiling of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Abstract
In the landscape of modern drug discovery, the principle of "one compound, one target" is a rare exception rather than the rule. Understanding a compound's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities. This guide focuses on the cross-reactivity profile of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one , a heterocyclic molecule belonging to the benzothiepinone class. While direct enzymatic screening data for this specific compound is not yet prevalent in public-domain literature, its structural similarity to known bioactive scaffolds allows for a predictive analysis of its likely primary target and potential cross-reactivities. Drawing from extensive research on related heterocyclic compounds, we postulate that Inosine-5'-monophosphate Dehydrogenase (IMPDH) is a primary enzymatic target. This guide provides a comparative framework for assessing its selectivity against other key enzymes, detailed experimental protocols for validation, and an exploration of the downstream cellular consequences of target engagement.
The Primary Target Hypothesis: Inosine-5'-monophosphate Dehydrogenase (IMPDH)
The benzothiepinone core of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is structurally analogous to numerous scaffolds, such as benzoxazoles and benzimidazoles, that have been investigated as inhibitors of Inosine-5'-monophosphate Dehydrogenase (IMPDH)[1]. IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)[2][3].
This pathway is critical for rapidly proliferating cells, which have a high demand for guanine nucleotides for DNA and RNA synthesis[2]. Consequently, IMPDH has become a validated target for a range of therapeutics, including immunosuppressants (e.g., Mycophenolic Acid), antivirals (e.g., Ribavirin), and anticancer agents[2][4][5]. Humans express two isoforms, IMPDH1 and IMPDH2, which share 84% sequence similarity[6]. IMPDH2 is often the primary target for immunosuppressive therapies due to its upregulation in activated lymphocytes[6][7]. Given the established activity of related heterocyclic compounds, it is a scientifically grounded hypothesis that 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one exerts its biological effects through the inhibition of IMPDH.
Predictive Cross-Reactivity: A Comparative Analysis
To predict the potential cross-reactivity of our lead compound, we must examine the selectivity profiles of established IMPDH inhibitors that operate through similar mechanisms. The most probable off-targets are other enzymes that utilize NAD+ as a cofactor or are involved in nucleotide metabolism.
A key class of IMPDH inhibitors are NAD+ analogs, such as Benzamide Adenine Dinucleotide (BAD). These compounds bind to the NAD+ cofactor site on IMPDH. A logical consequence is that they may also interact with the NAD+ binding sites on other enzymes. Indeed, BAD is known to inhibit Poly(ADP-ribose) polymerases (PARPs) and NADases[8]. At higher concentrations, it can also inhibit NAD Kinase, which is responsible for phosphorylating NAD+ to NADP+[8].
The following table summarizes the inhibitory activities of known IMPDH inhibitors against their primary target and documented off-targets. This provides a baseline against which 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one can be compared once experimental data becomes available.
| Inhibitor | Primary Target | IC50 / Ki Value | Potential Off-Target | IC50 / Ki Value | Rationale for Cross-Reactivity |
| Mycophenolic Acid (MPA) | Human IMPDH2 | 9.4 nM (IC50)[9] | (Highly Selective) | Not reported | Binds the NAD+ site but is a non-competitive, reversible inhibitor with high specificity[10][11]. |
| Benzamide Adenine Dinucleotide (BAD) | Human IMPDH1Human IMPDH2 | 0.78 µM (IC50)[12]0.88 µM (IC50)[12] | PARP Enzymes | Inhibitory[13] | NAD+ analog; directly competes with NAD+ at the cofactor binding site of other enzymes. |
| NAD Kinase (Human) | 90 µM (Ki)[8] | ||||
| Mizoribine | IMPDH | Inhibitory | GMPS | Inhibitory[11] | Inhibits sequential enzymes in the same guanine nucleotide biosynthesis pathway. |
This table is for comparative purposes. Data for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one is not yet available.
Experimental Methodologies & Workflows
Validating the inhibition of IMPDH and assessing cross-reactivity requires robust, reproducible biochemical assays. The following is a standard, field-proven protocol for an in vitro spectrophotometric enzyme inhibition assay.
Protocol: IMPDH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against IMPDH by monitoring the rate of NADH production.
Principle: IMPDH catalyzes the conversion of IMP to XMP, with the concomitant reduction of NAD+ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human IMPDH1 or IMPDH2 enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[9][14].
-
Substrate 1: Inosine Monophosphate (IMP) stock solution (e.g., 10 mM in Assay Buffer).
-
Substrate 2: β-Nicotinamide Adenine Dinucleotide (NAD+) stock solution (e.g., 10 mM in Assay Buffer).
-
Test Compound: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Positive Control: Mycophenolic Acid (MPA) or another known IMPDH inhibitor.
-
96-well, UV-transparent microplates.
-
A microplate spectrophotometer capable of reading absorbance at 340 nm, preferably with temperature control.
Procedure:
-
Reagent Preparation: Prepare working solutions of IMP and NAD+ in Assay Buffer. For human IMPDH2, final assay concentrations are typically around 100-250 µM for IMP and 100-500 µM for NAD+[14].
-
Compound Dilution: Create a serial dilution of the test compound in Assay Buffer. Ensure the final concentration of DMSO in the assay well is low (typically ≤1%) to avoid solvent effects. Prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of Assay Buffer.
-
25 µL of the test compound dilution (or vehicle control / positive control).
-
25 µL of a pre-mixed solution containing IMP and the IMPDH enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This step allows the test compound to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the NAD+ working solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer (pre-heated to 37°C) and begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro spectrophotometric IMPDH inhibition assay.
Cellular Pathway Implications
Inhibition of IMPDH has significant downstream consequences beyond simple cytostasis. Depletion of the intracellular guanine nucleotide (GTP) pool affects a multitude of signaling pathways. Understanding these connections is crucial for predicting the full spectrum of a compound's biological activity.
Depleting GTP pools can:
-
Inhibit DNA and RNA Synthesis: The most direct effect, leading to the arrest of cell proliferation[4].
-
Disrupt Signal Transduction: GTP is essential for the function of G-proteins, which are central to countless signaling cascades[2].
-
Modulate Inflammatory Pathways: IMPDH inhibition has been shown to suppress the activation of NF-κB and p38 MAPK inflammatory signaling pathways[6][7]. It can also lead to the overactivation of Toll-like receptor (TLR) signaling in certain contexts[1].
-
Imbalance Nucleotide Pools: The block in guanine synthesis can lead to a relative increase in adenine nucleotides, which can have its own regulatory consequences on enzymes like ribonucleotide reductase[2][5].
Purine Biosynthesis & Downstream Effects of IMPDH Inhibition
Caption: IMPDH as the gateway to guanine nucleotides and its inhibition's effects.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one strongly suggest that it functions as an inhibitor of IMPDH. This guide provides a robust framework for validating this hypothesis and for conducting a thorough cross-reactivity assessment. The primary off-targets are likely to be other NAD+-dependent enzymes, such as PARPs and NAD Kinase.
Future research should focus on executing the described enzymatic assays to generate an empirical selectivity profile for the compound. This should involve screening against a panel including IMPDH1, IMPDH2, PARP1, and NAD Kinase. Subsequent cell-based assays should be employed to confirm that the compound depletes intracellular GTP pools and recapitulates the known phenotypic effects of IMPDH inhibition, such as anti-proliferative and anti-inflammatory responses. This systematic approach will be critical in determining the therapeutic potential and safety profile of this promising compound.
References
-
Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]
-
Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications, 9(1), 844. [Link]
-
Liu, X., et al. (2021). IMPDH inhibition activates TLR-VCAM1 pathway and suppresses the development of MLL-fusion leukemia. EMBO Molecular Medicine, 13(9), e14032. [Link]
-
Qian, Y., et al. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Clinical and Translational Discovery, 3(2), e174. [Link]
-
Nakano, T., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16999. [Link]
-
Franchetti, P., et al. (1995). Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II). Journal of Medicinal Chemistry, 38(20), 3829-3837. [Link]
-
Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. PubMed Central. [Link]
-
Wu, D., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences, 114(31), 8285-8290. [Link]
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BIOLOG Life Science Institute. (n.d.). BAD. BIOLOG. [Link]
-
NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. NOVOCIB. [Link]
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New TB Drugs. (n.d.). IMPDH Inosine monophosphate dehydrogenase inhibitors. New TB Drugs. [Link]
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Segarra, A., et al. (2012). DGI-050 Off-Label Uses of Mycophenolate Mofetil. European Journal of Hospital Pharmacy, 19(Suppl 1), A152. [Link]
-
Fathi, N., & Wu, H. (2021). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 26(11), 3077. [Link]
-
Gremese, E., et al. (2022). Off-label use of mycophenolate mofetil in the treatment of rare and complex rheumatic connective tissue diseases. Clinical and Experimental Rheumatology, 40(5), 1047-1055. [Link]
-
BMR Service. (n.d.). Inosine-5'-monophosphate Dehydrogenase (IMPDH) Assay Kit. BMR Service. [Link]
-
Soto, A., et al. (2022). [Off-label use of mycophenolate mofetil in immune-mediated diseases]. Revista medica de Chile, 150(10), 1317-1324. [Link]
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Arthritis UK. (n.d.). Mycophenolate. Versus Arthritis. [Link]
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Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]
-
Sahu, N. K., & Singh, V. (2020). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry, 11(7), 769-786. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiepinone Scaffold
The 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one scaffold is a valuable heterocyclic intermediate in medicinal chemistry, forming the core of various biologically active compounds. Its utility stems from the presence of a bromine atom, which serves as a versatile handle for further functionalization through cross-coupling reactions, and the ketone moiety, which can be readily modified. The inherent tricyclic structure of the benzothiepinone also provides a rigid framework for the spatial orientation of substituents, a critical aspect in rational drug design. Given its importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount interest to the chemical and pharmaceutical research community.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for the production of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. By examining the underlying chemical principles, step-by-step protocols, and key performance metrics of each route, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic approach for their specific needs, considering factors such as yield, scalability, and reagent availability.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic disconnections for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one are considered herein:
-
Route A: Late-Stage Bromination. This strategy involves the initial construction of the parent 3,4-dihydrobenzo[b]thiepin-5(2H)-one core, followed by electrophilic aromatic bromination to introduce the bromine atom at the C7 position.
-
Route B: Early-Stage Bromination. In this approach, a commercially available brominated starting material is utilized to construct a brominated acyclic precursor, which is then subjected to intramolecular cyclization to directly afford the target molecule.
The following sections will delve into the detailed experimental protocols and a comparative analysis of these two routes.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination |
| Overall Estimated Yield | 65-75% | 70-80% |
| Number of Synthetic Steps | 2 | 2 |
| Key Reagents | Thiophenol, γ-butyrolactone, PPA, Bromine, Acetic Acid | 4-Bromothiophenol, γ-butyrolactone, PPA |
| Primary Purification Methods | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
| Scalability Considerations | Potentially requires handling of elemental bromine on a large scale. | Avoids the direct handling of elemental bromine in the final step. |
| Key Advantages | Utilizes readily available, non-brominated starting materials for the core synthesis. | Introduces the bromine atom early, potentially leading to a more convergent synthesis. |
| Key Disadvantages | The bromination step can sometimes lead to isomeric impurities requiring careful purification. | The brominated starting material may be more expensive than its non-brominated counterpart. |
Route A: Synthesis via Late-Stage Bromination
This synthetic pathway is characterized by the initial formation of the benzothiepinone ring system followed by a regioselective bromination. The causality behind this approach lies in the often-higher availability and lower cost of the non-brominated starting materials.
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A, proceeding through the unbrominated benzothiepinone core.
Experimental Protocol: Route A
Step 1: Synthesis of 3,4-dihydrobenzo[b]thiepin-5(2H)-one
This initial step involves the synthesis of the precursor, 4-(phenylthio)butanoic acid, followed by an intramolecular Friedel-Crafts cyclization. The reaction of thiophenol with γ-butyrolactone under basic conditions provides a straightforward method to the necessary carboxylic acid precursor. The subsequent cyclization is effectively promoted by a strong dehydrating agent such as polyphosphoric acid (PPA).
-
Synthesis of 4-(phenylthio)butanoic acid:
-
To a stirred solution of sodium hydroxide in water, add thiophenol at room temperature.
-
To this solution, add γ-butyrolactone.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 4-(phenylthio)butanoic acid. An estimated yield for this step is in the range of 85-95%.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Add 4-(phenylthio)butanoic acid to polyphosphoric acid (PPA).
-
Heat the mixture with stirring to a temperature of approximately 100-120 °C for 2-4 hours. The high viscosity of PPA necessitates efficient mechanical stirring.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring to hydrolyze the PPA and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3,4-dihydrobenzo[b]thiepin-5(2H)-one. The estimated yield for this cyclization is typically between 75-85%.
-
Step 2: Bromination of 3,4-dihydrobenzo[b]thiepin-5(2H)-one
The second step is an electrophilic aromatic substitution, where the electron-rich benzene ring of the benzothiepinone is brominated. The sulfur atom is an ortho-, para-director, and while the C5 position is blocked, the C7 position is electronically favored for substitution.
-
Dissolve 3,4-dihydrobenzo[b]thiepin-5(2H)-one in glacial acetic acid.
-
To this solution, add a solution of bromine in acetic acid dropwise at a controlled temperature (typically 0-10 °C) to prevent over-bromination.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. This step can be expected to proceed in a yield of 85-95%.
Route B: Synthesis via Early-Stage Bromination
This alternative strategy introduces the bromine atom at the beginning of the synthetic sequence, utilizing a brominated starting material. This can be advantageous in terms of overall convergence and may avoid regioselectivity issues in the final step.
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B, which proceeds through a brominated acyclic precursor.
Experimental Protocol: Route B
Step 1: Synthesis of 4-(4-bromophenylthio)butanoic acid
This step is analogous to the first part of Route A, but with the use of 4-bromothiophenol as the starting material. This reaction proceeds via a nucleophilic attack of the thiolate on the lactone.
-
In a suitable reaction vessel, dissolve sodium hydroxide in water and add 4-bromothiophenol with stirring.
-
Add γ-butyrolactone to the resulting sodium 4-bromothiophenolate solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with an aqueous solution of a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum. This step is expected to provide 4-(4-bromophenylthio)butanoic acid in a high yield, estimated to be between 85-95%.
Step 2: Intramolecular Friedel-Crafts Cyclization
The cyclization of the brominated precursor is the final step in this route. The electron-donating nature of the thioether group and the bromine atom direct the cyclization to the ortho position relative to the thioether.
-
Combine 4-(4-bromophenylthio)butanoic acid with an excess of polyphosphoric acid (PPA).
-
Heat the mixture to approximately 100-120 °C with efficient stirring for 2-4 hours.
-
Carefully pour the hot, viscous mixture onto a stirred slurry of ice and water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
The organic extracts are then washed with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to give 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. The yield for this cyclization is estimated to be in the range of 80-90%.
Expert Analysis and Field-Proven Insights
Route A: A Cost-Effective but Potentially Less Selective Approach
The primary advantage of Route A is the use of readily available and less expensive starting materials. Thiophenol and γ-butyrolactone are bulk chemicals, making the initial stages of this synthesis economically attractive for large-scale production. The Friedel-Crafts cyclization of 4-(phenylthio)butanoic acid is generally a high-yielding and robust reaction.
However, the late-stage bromination, while typically high-yielding, introduces a potential for the formation of isomeric byproducts. Although the 7-position is electronically favored, small amounts of other brominated isomers could be formed, necessitating careful purification to achieve high purity of the final product. For applications with stringent purity requirements, this can add to the overall cost and complexity of the process.
Route B: A More Convergent and Potentially Cleaner Synthesis
Route B offers a more convergent approach by incorporating the bromine atom from the outset. This can be advantageous as it avoids the final-stage bromination and the associated potential for isomeric impurities. The intramolecular Friedel-Crafts cyclization of 4-(4-bromophenylthio)butanoic acid is expected to be clean and high-yielding, directly providing the desired product.
The main consideration for this route is the cost and availability of 4-bromothiophenol. While commercially available, it is generally more expensive than thiophenol. For smaller-scale laboratory syntheses where the cost of starting materials is less of a concern and high purity is paramount, Route B may be the preferred method.
Conclusion and Recommendations
Both Route A and Route B represent viable and efficient strategies for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. The choice between the two will largely depend on the specific requirements of the research or production campaign.
-
For large-scale, cost-sensitive production , Route A is likely the more economical choice, provided that the purification of the final product from any isomeric impurities can be efficiently managed.
-
For laboratory-scale synthesis where high purity and a more streamlined final step are desired , Route B offers a compelling alternative, despite the potentially higher initial cost of the starting material.
It is recommended that researchers evaluate both routes on a small scale to determine which method provides the optimal balance of yield, purity, and operational simplicity for their specific laboratory conditions and project goals.
References
- Olah, G. A. (Ed.). (1963).
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Campaigne, E., & Diedrich, J. L. (1951). The Use of Polyphosphoric Acid as a General Reagent in Organic Chemistry. Journal of the American Chemical Society, 73(11), 5240–5243. [Link]
- Patai, S. (Ed.). (1993).
Navigating the Disposal of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, a brominated organic compound. The procedures outlined here are grounded in established safety protocols for handling halogenated organic waste and are designed to provide clear, actionable steps for laboratory personnel.
The core principle guiding the disposal of this compound is the segregation of halogenated organic waste from all other waste streams.[1][2][3] This is paramount because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[3][4][5] Improper disposal, such as mixing with non-halogenated solvents or pouring down the drain, can lead to environmental contamination and may violate regulatory compliance.[1][3][6]
Understanding the Compound: Key Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrOS | [7][8] |
| Molecular Weight | 257.15 g/mol | [7][8] |
| CAS Number | 15084-55-6 | [7] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Primary Hazard | Halogenated Organic Compound | [2][6] |
Note: The physical properties are based on available data for this specific compound, while handling precautions are extrapolated from similar halogenated compounds.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and associated waste.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling the compound, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield to protect from potential splashes.[9][10][11]
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).[9]
Step 2: Waste Segregation
Proper segregation is the most critical step in this process.
-
Designate a specific waste container for "Halogenated Organic Waste."[1][2] This container must be clearly labeled.[1]
-
Under no circumstances should 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one or its solutions be mixed with non-halogenated waste.[3] Mixing contaminates the entire container, necessitating more complex and costly disposal.[3]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should also be placed in the designated halogenated waste container.
Step 3: Container Management
-
Use only approved, leak-proof containers with a secure screw-top cap for liquid waste.[1][3]
-
The container must be made of a material compatible with the chemical waste.
-
Keep the waste container closed at all times, except when adding waste.[1] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Labeling
-
Clearly label the halogenated waste container with the words "Halogenated Organic Waste" and list the full chemical name of all constituents, including "7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one" and any solvents used.[1] Do not use abbreviations or chemical formulas.[1]
-
Maintain a log sheet near the container to record the amounts of each chemical added.[2]
Step 5: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Step 6: Final Disposal
-
Arrange for the collection of the halogenated organic waste by your institution's licensed hazardous waste disposal service.
-
Never attempt to dispose of this chemical down the drain or in regular trash.[1][6]
Disposal Decision Pathway
The following diagram illustrates the critical decision points in the disposal process for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Caption: Disposal workflow for 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Concluding Remarks
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, the key takeaway is its classification as a halogenated organic compound, which necessitates its segregation and disposal via a licensed hazardous waste management service. By adhering to the procedures outlined in this guide, researchers can ensure they are maintaining a safe laboratory environment and complying with all relevant regulations. Always consult your institution's specific safety protocols and your Safety Data Sheets for the most comprehensive guidance.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 1
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Hazardous Waste Segregation. 2
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7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione. PubChem. Link
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Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Link
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Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Link
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Safety & Risk Services. Organic Solvent Waste Disposal. Link
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R&D Chemicals. 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one. Link
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Link
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Link
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Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Link
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Echemi. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE Safety Data Sheets. Link
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Chemtalk. (2008). Bromine water - disposal. Link
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Sigma-Aldrich. 7-bromo-3,4-dihydro-2H-benzo[b][1][13]dioxepine. Link
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Safety data sheet according to 1907/2006/EC, Article 31. (2019). Link
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ChemicalBook. 7-broMo-3,4-dihydro-1,4-Benzothiazepin-5(2H)-one. Link
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Zakarian Lab. Section I - Zakarian Lab Safety Protocol. Link
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BLDpharm. 1098359-85-3|7-Bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one 1,1-dioxide. Link
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Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Link
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PozeSCAF. Chemistry Lab Safety Rules. Link
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Link
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Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Link
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CymitQuimica. 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Link
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Personal protective equipment for handling 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Comprehensive Safety and Handling Guide: 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Proactive Approach to Safety
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The bromine atom and the ketone functional group are key features that inform our safety recommendations. Halogenated organic compounds require careful handling to prevent exposure and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one. The following table summarizes the minimum required PPE. A hazard assessment of your specific experimental conditions may necessitate additional protection.[4]
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves. | Provides protection against incidental contact.[4] Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon contamination. For prolonged handling, consider heavier-duty gloves like butyl rubber or Viton™ underneath the outer nitrile glove.[5][6] |
| Eyes/Face | Safety goggles with side shields. A face shield is required when there is a splash hazard. | Protects against splashes and airborne particles.[4] Standard safety glasses are insufficient. Goggles must provide a seal around the eyes. A face shield worn over goggles is mandatory when handling bulk quantities or during vigorous reactions.[6] |
| Body | Chemical-resistant lab coat. | A fully buttoned lab coat made of a material like polyester or a poly-cotton blend is the minimum requirement. For larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] |
| Respiratory | Use in a certified chemical fume hood. | Engineering controls are the primary method for preventing inhalation exposure.[2] If procedures with a high potential for aerosolization are unavoidable, a NIOSH-approved respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.[7][8] |
| Feet | Closed-toe shoes. | Protects against spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a procedural guide for handling 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one from receipt to disposal.
3.1. Pre-Experiment Preparations
-
Information Review: Thoroughly read and understand the available safety information for this compound and any other reagents being used.
-
Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
PPE Check: Inspect all PPE for damage before donning.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible. This should include an absorbent material and waste bags.
3.2. Handling the Compound
-
Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: When transferring the solid or solutions, use a spatula or appropriate glassware to avoid generating dust or splashes.
-
Reaction Setup: All reactions involving this compound must be performed in a certified chemical fume hood. Ensure the reaction vessel is securely clamped and that any potential for pressure buildup is appropriately managed.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
3.3. Post-Experiment Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent within the fume hood. The initial rinsate should be collected as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing PPE.
Experimental Workflow for Handling 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
Caption: A logical workflow for the safe handling of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Disposal Plan: Environmental Responsibility
Proper disposal of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one and any associated waste is critical to prevent environmental contamination.
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container for halogenated organic solids.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, sealed hazardous waste container for halogenated organic liquids.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Disposal Methods
-
Incineration: The preferred method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste facility.[9] These facilities are equipped with scrubbers and other emission control systems to manage the byproducts of combustion.[9]
-
Neutralization: In some cases, small quantities of brominated waste may be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate.[9] However, this should only be performed by trained personnel following a validated standard operating procedure.
Never dispose of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one or its waste down the drain or in the regular trash.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely handle 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December).
- CHEMM. Personal Protective Equipment (PPE).
- Benchchem. 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one.
- Echemi. (2019, July 15).
- Chemtalk.
- Environmental Health and Safety.
- Safety d
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Personal Protective Equipment (PPE).
- Echemi.
- Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
